molecular formula C32H43ClN2O9 B15607793 Ansamitocin P-3

Ansamitocin P-3

Cat. No.: B15607793
M. Wt: 635.1 g/mol
InChI Key: OPQNCARIZFLNLF-ZRGLQHGPSA-N
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Description

Ansamitocin P-3 is a useful research compound. Its molecular formula is C32H43ClN2O9 and its molecular weight is 635.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H43ClN2O9

Molecular Weight

635.1 g/mol

IUPAC Name

[(5S,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/t19?,23?,24?,25?,28?,31-,32-/m0/s1

InChI Key

OPQNCARIZFLNLF-ZRGLQHGPSA-N

Origin of Product

United States

Foundational & Exploratory

Ansamitocin P-3: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics.[1][2] First isolated from the fermentation broth of Nocardia sp. C-15003 (now reclassified as Actinosynnema pretiosum), it has garnered significant interest in the field of oncology due to its profound cytotoxic effects against a wide range of cancer cell lines.[1][3] This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound, with a focus on its mechanism of action, biosynthesis, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in drug development.

Discovery and Origin

Ansamitocins were first reported in 1977 as a new group of ansamycin (B12435341) antibiotics with potent antitumor properties.[3] The primary producing organism is the actinomycete Actinosynnema pretiosum.[1] this compound is the most abundant and biologically active derivative found in the fermentation yield of this microorganism. Its unique structure, characterized by a 19-membered macrocyclic lactam, is a product of a complex biosynthetic pathway.[4][5] Due to its potent biological activity, this compound and its derivatives are utilized in the development of antibody-drug conjugates (ADCs), such as DM1 and DM4, which are used in FDA-approved cancer therapies.[1]

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxicity against various cancer cell lines by inhibiting microtubule assembly.[2][6] This interference with microtubule dynamics leads to a mitotic block, ultimately inducing apoptosis (programmed cell death).[2][7]

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potent antiproliferative effects across different cancer cell lines. Furthermore, its binding affinity to tubulin has been determined.

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)
MCF-7Breast Cancer20 ± 3[2][8]
HeLaCervical Cancer50 ± 0.5[2][8]
EMT-6/AR1Murine Breast Cancer140 ± 17[2][8]
MDA-MB-231Breast Cancer150 ± 1.1[2][8]
A-549Lung Cancer4 x 10^-7 µg/mL[6]
HT-29Colon Cancer4 x 10^-7 µg/mL[6]
HCT-116Colon Cancer81[6]
U937Leukemia180[8]

*Note: Original data in µg/mL. Conversion to pM requires the molecular weight of this compound (635.14 g/mol ).

Table 2: Other Quantitative Biological Data for this compound

ParameterValueDescription
Tubulin Binding Dissociation Constant (Kd)1.3 ± 0.7 µM[2][8]Measures the binding affinity of this compound to purified tubulin.
Tubulin Polymerization Inhibition (IC50)3.8 µM[6]Concentration required to inhibit tubulin polymerization by 50%.
Signaling Pathway for Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule function, which activates the spindle assembly checkpoint and ultimately leads to apoptosis through a p53-mediated pathway.

This compound Mechanism of Action AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Vinblastine Site Microtubules Microtubule Depolymerization Tubulin->Microtubules MitoticBlock Mitotic Block (G2/M Arrest) Microtubules->MitoticBlock SpindleCheckpoint Activation of Spindle Checkpoint Proteins (Mad2, BubR1) MitoticBlock->SpindleCheckpoint Apoptosis Apoptosis MitoticBlock->Apoptosis p53 p53 Activation SpindleCheckpoint->p53 p21 p21 Nuclear Accumulation p53->p21 p21->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Biosynthesis of this compound

The biosynthesis of this compound in Actinosynnema pretiosum is a complex process that begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[1][5] This is followed by a series of chain elongation steps catalyzed by polyketide synthases (PKS) and subsequent post-PKS modifications to yield the final macrocyclic lactam structure.[5]

This compound Biosynthesis Pathway UDP_Glucose Uridine Diphosphate Glucose (UDPG) AHBA 3-amino-5-hydroxybenzoic acid (AHBA) (Starter Unit) UDP_Glucose->AHBA Aminoshikimate Pathway (asm23-24, asm43-47) PKS Polyketide Synthase (PKS) (asmA, asmB) AHBA->PKS Proansamitocin Proansamitocin PKS->Proansamitocin Post_PKS Post-PKS Modifications (Methylation, Halogenation, Carbamoylation, Epoxidation, Esterification) Proansamitocin->Post_PKS AP3 This compound Post_PKS->AP3

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth of Actinosynnema pretiosum is a multi-step process involving extraction and chromatography.

1. Fermentation:

  • Inoculate spore suspensions of A. pretiosum into a seed medium and incubate at 28°C with shaking for 48 hours.[1]

  • Transfer the seed culture to a fermentation medium and incubate at 28°C with shaking for 144 hours.[1]

2. Extraction:

  • Extract the culture supernatant with an equal volume of ethyl acetate.[1]

  • For larger scale, the fermentation broth can be extracted with a non-aromatic water-immiscible solvent.[9]

3. Purification:

  • Concentrate the crude extract.

  • Purify the concentrated extract using high-performance counter-current chromatography (HPCCC) with a two-phase solvent system of hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v).

  • Alternatively, purification can be achieved through silica (B1680970) gel or alumina (B75360) adsorption chromatography followed by crystallization.[9][10]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

- HPLC System: A standard HPLC system equipped with a UV detector. - Column: Diamonsil C18 column (250 mm × 4.6 mm).[1] - Mobile Phase: Acetonitrile-water gradient.[1] - Detection: UV at 254 nm.[1] - Quantification: Calculate the concentration of this compound based on a standard curve generated with known concentrations of a purified standard.

Determination of Cytotoxic Activity (IC50) by Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

1. Cell Plating:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

2. Drug Treatment:

  • Treat the cells with a range of concentrations of this compound (e.g., 1–1000 pM) for 24-48 hours.[2] Include a vehicle control (e.g., 0.1% DMSO).[11]

3. Cell Fixation:

  • Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plates multiple times with water and air dry.

4. Staining:

  • Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

5. Measurement:

  • Solubilize the bound dye with a Tris-base solution.

  • Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

6. Data Analysis:

  • Plot the percentage of cell survival as a function of drug concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation, purification, and analysis of this compound.

This compound Experimental Workflow Fermentation Fermentation of Actinosynnema pretiosum Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., HPCCC, Column Chromatography) Crude_Extract->Purification Pure_AP3 Purified this compound Purification->Pure_AP3 Analysis Analysis Pure_AP3->Analysis HPLC HPLC Quantification Analysis->HPLC Bioassays Biological Assays (e.g., Cytotoxicity Assay) Analysis->Bioassays

Caption: General workflow for this compound production and analysis.

Conclusion

This compound remains a compound of significant interest in the development of novel anticancer therapies. Its potent microtubule-depolymerizing activity, coupled with its suitability for conjugation in ADCs, underscores its therapeutic potential. This guide has provided a detailed overview of its discovery from Actinosynnema pretiosum, its mechanism of action, biosynthetic pathway, and key experimental protocols for its study. Further research into the regulation of its biosynthesis and the development of more efficient production and purification methods will be crucial for its continued application in oncology.

References

Ansamitocin P-3 Biosynthesis in Actinosynnema pretiosum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3 (AP-3), a potent antitumor agent, is a maytansinoid produced by the actinomycete Actinosynnema pretiosum. Its complex 19-membered macrocyclic lactam structure, derived from a polyketide pathway, has made it a crucial component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides an in-depth exploration of the AP-3 biosynthetic pathway, detailing the genetic and enzymatic machinery, regulatory mechanisms, and experimental methodologies used to elucidate this intricate process. Quantitative data from various studies are summarized to offer a comparative perspective on production improvements, and key experimental protocols are outlined to facilitate further research and development in this field.

Introduction

Maytansinoids, including ansamitocins, are powerful mitotic inhibitors that exert their cytotoxic effects by disrupting microtubule assembly.[1][2] this compound is the most abundant and biologically active derivative produced by Actinosynnema pretiosum.[1] Due to its significant therapeutic potential, extensive research has been dedicated to understanding and engineering its biosynthetic pathway to improve production titers, which have historically been a limiting factor for its widespread clinical application.[3][4][5] This guide synthesizes the current knowledge on the AP-3 biosynthesis, from the initial precursor molecules to the final complex structure, providing a comprehensive resource for professionals in the field.

The this compound Biosynthetic Gene Cluster (asm)

The biosynthesis of this compound is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), designated as the asm cluster.[6][7] A notable feature of the asm cluster in Actinosynnema pretiosum is that the genes are dispersed into at least two separate regions on the chromosome, which is a rare occurrence for secondary metabolite BGCs in actinomycetes.[6][8] The cluster contains genes encoding for the biosynthesis of the starter unit, the polyketide synthase machinery, and the enzymes responsible for post-PKS modifications.[6][9]

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Functions

Gene(s)Proposed FunctionRole in BiosynthesisReference(s)
asm22–24, asm43–45, asm47AHBA biosynthesisSynthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[6]
asmA–DType I Polyketide Synthase (PKS)Assembly of the polyketide backbone through eight modules.[6]
asm9Amide synthaseCatalyzes the release and cyclization of the polyketide chain to form the proansamitocin (B1237151) macrocyclic lactam.[6]
asm13–17Methoxymalonate unit formationSynthesis of the unusual methoxymalonyl-ACP extender unit.[3][6]
asm7, asm10–15, asm21, asm23–24, asmAB, asm43–47Various biosynthetic stepsThese genes are involved in multiple stages of AP-3 biosynthesis and are regulated by the CrsR response regulator.[1][10]
asm10MethyltransferaseCatalyzes a key methylation step, identified as a potential bottleneck in the pathway.[11]
asm12HalogenaseResponsible for the chlorination of the aromatic ring.[7]
asm15O-methyltransferaseInvolved in the formation of a methoxy (B1213986) group.[7]
asm19N-methyltransferaseCatalyzes the N-methylation of the proansamitocin core.[7]

The this compound Biosynthetic Pathway

The biosynthesis of AP-3 is a multi-step process that can be divided into three main stages: initiation, elongation, and termination/post-PKS modifications.

Initiation: Synthesis of the AHBA Starter Unit

The pathway begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), through the aminoshikimate pathway.[1] This process starts from uridine (B1682114) diphosphate (B83284) (UDP)-glucose.[1] The genes responsible for AHBA synthesis, including asm22–24, asm43–45, and asm47, convert intermediates from primary metabolism into this crucial precursor.[6]

Elongation: Polyketide Chain Assembly

The AHBA starter unit is then loaded onto the modular Type I polyketide synthase (PKS) system, encoded by the asmA-D genes.[6][12] This PKS machinery consists of eight modules, each responsible for a specific round of chain elongation and modification.[6] The extender units for the growing polyketide chain are derived from three propionate (B1217596) units (as methylmalonyl-CoA), three acetate (B1210297) units (as malonyl-CoA), and one unusual methoxymalonyl-acyl carrier protein (MM-ACP).[12][13] The biosynthesis of MM-ACP is catalyzed by the products of the asm13-17 gene cluster.[3][6]

Termination and Post-PKS Modifications

Following the final elongation step, the completed polyketide chain is released from the PKS and cyclized into a 19-membered macrocyclic lactam, proansamitocin.[6][14] This crucial step is catalyzed by the amide synthase encoded by asm9.[6] The proansamitocin intermediate then undergoes a series of tailoring reactions to yield the final AP-3 product. These modifications include methylations, an epoxidation, an aromatic chlorination, and the addition of an isobutyryl ester side chain.[6][7]

This compound Biosynthesis Pathway UDP_Glucose UDP-Glucose AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) UDP_Glucose->AHBA asm22-24, asm43-47 PKS_Loading PKS Loading AHBA->PKS_Loading asmA (Loading Module) Polyketide_Chain Growing Polyketide Chain PKS_Loading->Polyketide_Chain asmA-D (Elongation Modules) Proansamitocin Proansamitocin Polyketide_Chain->Proansamitocin asm9 (Cyclization) AP3 This compound Proansamitocin->AP3 Post-PKS Modifications (asm10, asm12, etc.) Extender_Units Malonyl-CoA Methylmalonyl-CoA Methoxymalonyl-ACP Extender_Units->Polyketide_Chain HPLC Quantification Workflow Fermentation Fermentation Broth Extraction Ethyl Acetate Extraction Fermentation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Analysis Evaporation->HPLC Quantification Quantification HPLC->Quantification

References

Ansamitocin P-3: A Technical Guide to its Mechanism of Action on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent maytansinoid, exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division and integrity. This technical guide provides an in-depth analysis of the mechanism of action of this compound on tubulin polymerization. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound is a microtubule-targeting agent that functions by inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in apoptotic cell death.

This compound binds directly to tubulin, the fundamental protein subunit of microtubules.[1][2] This binding occurs at a site that partially overlaps with the vinblastine (B1199706) binding site on β-tubulin.[1][3] The interaction between this compound and tubulin is characterized by a dissociation constant (Kd) of approximately 1.3 ± 0.7 µM, indicating a strong binding affinity.[1][2][3] Crystallographic studies of the tubulin-maytansine complex, a close analog of this compound, have provided high-resolution insights into this binding pocket, revealing that it is distinct from the vinca (B1221190) domain.[4][5] The binding of this compound to tubulin induces conformational changes in the protein, which are thought to interfere with the longitudinal interactions between tubulin dimers, thereby preventing their assembly into microtubules.[1][4]

The inhibition of tubulin polymerization by this compound has been demonstrated to be highly potent, with concentrations in the low micromolar range causing 50% inhibition of in vitro tubulin assembly.[6] This direct anti-polymerization activity is the primary mechanism through which this compound exerts its potent cytotoxic effects on cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineIC50 (pM)
MCF-7 (Breast)20 ± 3
HeLa (Cervical)50 ± 0.5
EMT-6/AR1 (Breast)140 ± 17
MDA-MB-231 (Breast)150 ± 1.1
U937 (Leukemia)180

Data sourced from[1][2][7]

Table 2: Biochemical Parameters of this compound Interaction with Tubulin

ParameterValue
Dissociation Constant (Kd)1.3 ± 0.7 µM
Concentration for 50% Inhibition of Polymerization~3.4 µM
Concentration for 50% Depolymerization~3.8 µM

Data sourced from[1][2][4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay quantitatively measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring the change in light scattering.

Materials:

  • Lyophilized tubulin (e.g., from bovine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • 96-well, clear, flat-bottom microplates

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation of Reagents:

    • On ice, reconstitute lyophilized tubulin in cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare the final polymerization buffer by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.

    • Prepare serial dilutions of this compound in polymerization buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup:

    • Pre-warm the spectrophotometer to 37°C.

    • On ice, add the diluted this compound solutions and vehicle control to the wells of a 96-well plate.

    • To initiate the reaction, add the cold tubulin solution to each well. The final tubulin concentration is typically in the range of 20-40 µM.

    • Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate into the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm or 350 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the maximum polymerization rate (Vmax), the lag time, and the maximum absorbance at steady-state.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G Workflow: In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_setup Assay Setup (on ice) cluster_acq Data Acquisition (37°C) cluster_analysis Data Analysis prep_tubulin Reconstitute Tubulin prep_buffer Prepare Polymerization Buffer (GTP, Glycerol) prep_tubulin->prep_buffer add_tubulin Add Tubulin to Initiate prep_buffer->add_tubulin prep_ansamitocin Prepare this compound Dilutions add_ansamitocin Add this compound to Plate prep_ansamitocin->add_ansamitocin add_ansamitocin->add_tubulin read_absorbance Measure Absorbance at 340/350 nm add_tubulin->read_absorbance plot_curves Plot Polymerization Curves read_absorbance->plot_curves calc_params Calculate Vmax, Lag Time, etc. plot_curves->calc_params calc_ic50 Determine IC50 calc_params->calc_ic50

Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cultured cells (e.g., MCF-7) grown on glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash with PBS.

  • Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with appropriate filters.

G Workflow: Immunofluorescence Staining of Microtubules start Cells on Coverslips treat Treat with this compound start->treat fix Fixation (Paraformaldehyde) treat->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize block Blocking (BSA) permeabilize->block primary_ab Primary Antibody (anti-tubulin) block->primary_ab secondary_ab Secondary Antibody (fluorescent) primary_ab->secondary_ab dapi Nuclear Stain (DAPI) secondary_ab->dapi mount Mount on Slide dapi->mount image Fluorescence Microscopy mount->image

Workflow for immunofluorescence staining of microtubules.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the cell cycle distribution of a cell population following treatment with this compound, typically showing an arrest in the G2/M phase.

Materials:

  • Cultured cells

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in ice-cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the emission in the red channel.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Downstream Signaling Pathways

The disruption of microtubule polymerization by this compound triggers a series of downstream signaling events, leading to cell cycle arrest and apoptosis.

Mitotic Checkpoint Activation

The depolymerization of microtubules by this compound leads to the activation of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2] This activation involves the recruitment and activation of checkpoint proteins, including Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazoles-Related 1), to unattached kinetochores.[1][2] Activated Mad2 and BubR1 form a complex with Cdc20, an essential activator of the Anaphase-Promoting Complex/Cyclosome (APC/C). This sequestration of Cdc20 inhibits the APC/C, preventing the ubiquitination and subsequent degradation of securin and cyclin B. The stabilization of these proteins leads to a halt in the cell cycle at the metaphase-anaphase transition, a state known as mitotic arrest.[1][2]

G This compound Induced Mitotic Checkpoint Activation ansamitocin This compound tubulin Tubulin ansamitocin->tubulin binds microtubules Microtubule Depolymerization tubulin->microtubules inhibits polymerization sac Spindle Assembly Checkpoint (SAC) Activation microtubules->sac mad2_bubr1 Mad2 & BubR1 Activation sac->mad2_bubr1 cdc20 Cdc20 mad2_bubr1->cdc20 sequesters apc APC/C Inhibition mad2_bubr1->apc inhibits cdc20->apc activates mitotic_arrest Mitotic Arrest apc->mitotic_arrest leads to

Signaling pathway of mitotic checkpoint activation by this compound.
p53-Mediated Apoptosis

Prolonged mitotic arrest induced by this compound can lead to apoptotic cell death. In cells with functional p53, the sustained mitotic checkpoint signal can lead to the stabilization and activation of the p53 tumor suppressor protein.[1] Activated p53 then translocates to the nucleus and transcriptionally upregulates the expression of pro-apoptotic genes, including the cyclin-dependent kinase inhibitor p21.[1] The induction of p21 contributes to the cell cycle arrest and can also promote apoptosis through various mechanisms, ultimately leading to the execution of the apoptotic program.

G This compound Induced p53-Mediated Apoptosis mitotic_arrest Prolonged Mitotic Arrest p53_activation p53 Activation & Stabilization mitotic_arrest->p53_activation p21_induction p21 Upregulation p53_activation->p21_induction transcriptional activation apoptosis Apoptosis p53_activation->apoptosis promotes p21_induction->apoptosis promotes

Signaling pathway of p53-mediated apoptosis induced by this compound.

Conclusion

This compound is a highly potent inhibitor of tubulin polymerization that exerts its anticancer activity through a well-defined mechanism of action. By binding to tubulin and preventing microtubule formation, it induces mitotic arrest via the activation of the spindle assembly checkpoint. This prolonged cell cycle arrest ultimately triggers p53-mediated apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the continued investigation and development of this compound and other microtubule-targeting agents.

References

Ansamitocin P-3: A Technical Guide to its Molecular Targets in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent maytansinoid derivative, has demonstrated significant anti-cancer activity in a range of preclinical studies. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis. This technical guide provides an in-depth overview of the molecular targets of this compound in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Primary Molecular Target: β-Tubulin

The principal molecular target of this compound in cancer cells is β-tubulin , a subunit of microtubules. This compound binds to tubulin, inhibiting its polymerization into microtubules.[1][2][3] This interaction disrupts the formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.

Binding Affinity

This compound exhibits a strong binding affinity for purified tubulin, with a dissociation constant (Kd) in the micromolar range. This high affinity underscores its potent cytotoxic effects.[1][2]

Table 1: Binding Affinity of this compound for Tubulin

ParameterValueSource
Dissociation Constant (Kd)1.3 ± 0.7 µM[1][2]
Mechanism of Action at the Molecular Level

This compound binds to a site on tubulin that partially overlaps with the vinblastine (B1199706) binding site.[1][3] This binding induces conformational changes in the tubulin protein, thereby preventing the assembly of tubulin dimers into microtubules.[1] The depolymerization of both interphase and mitotic microtubules leads to a cascade of cellular events culminating in cell death.[1]

Cellular Effects of this compound

The interaction of this compound with tubulin triggers a series of downstream cellular consequences, primarily affecting cell cycle progression and survival.

Cytotoxicity Across Cancer Cell Lines

This compound demonstrates potent cytotoxicity against a variety of cancer cell lines, with half-maximal inhibitory concentrations (IC50) in the picomolar range.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)Source
MCF-7Breast Adenocarcinoma20 ± 3[1]
HeLaCervical Carcinoma50 ± 0.5[1]
EMT-6/AR1Mouse Mammary Tumor140 ± 17[1]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[1]
U937Histiocytic Lymphoma180[4]
Cell Cycle Arrest

By disrupting microtubule dynamics, this compound activates the spindle assembly checkpoint, leading to a block in the mitotic phase of the cell cycle.[1] This is characterized by an accumulation of cells in the G2/M phase.[1][4]

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

This compound Concentration (pM)% of Cells in G2/M PhaseSource
0 (Control)26%[4]
5050%[4]
10070%[4]
Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis.[1] This process is mediated by the activation of the p53 tumor suppressor protein and its downstream target, p21.[1] Key surveillance proteins of the spindle checkpoint, Mad2 and BubR1, are also activated.[1][3]

Ansamitocin_P3_Signaling_Pathway This compound Signaling Pathway AP3 This compound Tubulin β-Tubulin Binding AP3->Tubulin Depolymerization Microtubule Depolymerization Tubulin->Depolymerization SpindleDisruption Mitotic Spindle Disruption Depolymerization->SpindleDisruption SAC Spindle Assembly Checkpoint Activation (Mad2, BubR1) SpindleDisruption->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis SAC->Apoptosis p53 p53 Activation G2M->p53 p21 p21 Upregulation p53->p21 p21->Apoptosis Tubulin_Polymerization_Workflow In Vitro Tubulin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Tubulin, GTP, and Buffer Mix Prepare Reaction Mix (Tubulin, Buffer, Reporter, This compound) Reagents->Mix Initiate Initiate Polymerization with GTP at 37°C Mix->Initiate Measure Measure Fluorescence over time Initiate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Determine Polymerization Rate and Extent Plot->Analyze Immunofluorescence_Workflow Immunofluorescence Workflow for Microtubule Visualization cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Seed Seed Cells on Coverslips Treat Treat with This compound Seed->Treat Fix Fixation Treat->Fix Permeabilize Permeabilization Fix->Permeabilize Block Blocking Permeabilize->Block PrimaryAb Primary Antibody (anti-tubulin) Block->PrimaryAb SecondaryAb Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Counterstain Counterstain (DAPI) SecondaryAb->Counterstain Mount Mount Coverslips Counterstain->Mount Image Fluorescence Microscopy Mount->Image Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow using Flow Cytometry cluster_sample_prep Sample Preparation cluster_staining_protocol Staining cluster_analysis_fc Analysis Culture Culture and Treat Cells Harvest Harvest and Wash Cells Culture->Harvest Fix Fix with Cold Ethanol Harvest->Fix RNAse RNAse A Treatment Fix->RNAse PI_Stain Propidium Iodide Staining RNAse->PI_Stain Flow Flow Cytometry Analysis PI_Stain->Flow Histogram Generate DNA Content Histogram Flow->Histogram Quantify Quantify Cell Cycle Phases Histogram->Quantify

References

Ansamitocin P-3 and its Analogs: A Technical Guide to their Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a member of the maytansinoid family of macrolide antibiotics, has garnered significant attention in the field of oncology for its potent antitumor properties.[1] Originally isolated from the fermentation broth of Actinosynnema pretiosum, this class of compounds exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[2][3] This technical guide provides an in-depth overview of the biological properties of this compound and its analogs, with a focus on their mechanism of action, cytotoxicity, and their application as payloads in antibody-drug conjugates (ADCs).

Mechanism of Action: Disruption of Microtubule Dynamics

This compound and its analogs are potent inhibitors of microtubule assembly.[4] They bind to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine (B1199706) binding site.[5][6] This binding event disrupts the polymerization of tubulin into microtubules, leading to microtubule depolymerization.[4][5] The dissociation constant (Kd) for the binding of this compound to purified tubulin has been determined to be approximately 1.3 ± 0.7 µM.[5][7]

The disruption of microtubule function has profound consequences for cellular processes, particularly mitosis. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[5][7] This mitotic arrest activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. Key proteins of the SAC, such as Mad2 and BubR1, are activated in response to this compound treatment.[5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. Evidence suggests that this apoptosis is mediated, at least in part, through the activation of the p53 tumor suppressor pathway.[5]

dot

Ansamitocin_P3_Mechanism_of_Action cluster_cell Cancer Cell AP3 This compound Tubulin Tubulin Dimers AP3->Tubulin Binds to Vinblastine Site Microtubule Microtubule Polymer AP3->Microtubule Inhibits Polymerization & Induces Depolymerization Tubulin->Microtubule Polymerization G2M_arrest G2/M Phase Arrest Microtubule->G2M_arrest Disruption of Mitotic Spindle SAC Spindle Assembly Checkpoint Activation G2M_arrest->SAC p53 p53 Activation G2M_arrest->p53 Mad2_BubR1 Mad2/BubR1 Activation SAC->Mad2_BubR1 Apoptosis Apoptosis Mad2_BubR1->Apoptosis p53->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Cytotoxicity of this compound and its Analogs

This compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the picomolar to nanomolar range. The table below summarizes the reported cytotoxicities of this compound and some of its key analogs.

CompoundCell LineIC50 ValueReference
This compound MCF-720 ± 3 pM[5][7]
HeLa50 ± 0.5 pM[5][7]
EMT-6/AR1140 ± 17 pM[5][7]
MDA-MB-231150 ± 1.1 pM[5][7]
A-5494 x 10⁻⁷ µg/mL[4]
HT-294 x 10⁻⁷ µg/mL[4]
HCT-1160.081 nM[4]
U9370.18 nM[7]
DM1 HCC1806(See note on conjugates)[8]
DM4 HCC1806(See note on conjugates)[8]
Zn8_DM1 HCC180653 nM[8]
Zn10_DM4 HCC180646 nM[8]

Note: The cytotoxicity of DM1 and DM4 is often evaluated in the context of antibody-drug conjugates, where the targeting antibody significantly influences the effective concentration.

Ansamitocin Analogs in Antibody-Drug Conjugates (ADCs)

The high cytotoxicity of maytansinoids like this compound makes them ideal payloads for ADCs. These targeted therapies utilize a monoclonal antibody to selectively deliver the potent cytotoxic agent to cancer cells expressing a specific antigen on their surface. Derivatives of this compound, such as DM1 (emtansine) and DM4 (ravtansine), are widely used as ADC payloads.[9] The linker connecting the antibody to the maytansinoid is a critical component, designed to be stable in circulation but to release the cytotoxic payload upon internalization into the target cancer cell.[10]

dot

ADC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (e.g., with DM1/DM4) Tumor_Antigen Tumor Cell Antigen ADC->Tumor_Antigen Binding Internalization Internalization (Endocytosis) Tumor_Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., DM1/DM4) Lysosome->Payload_Release Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: General workflow of an Ansamitocin analog-based ADC.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 value of this compound or its analogs.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or analog stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified bovine brain tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA)

  • GTP solution (100 mM)

  • This compound or analog stock solution (in DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • On ice, prepare a reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and the desired concentration of this compound or vehicle control.

  • Add purified tubulin to the reaction mixture to a final concentration of approximately 1-2 mg/mL.

  • Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., for 30-60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Compare the polymerization curves of the treated samples to the vehicle control to determine the inhibitory effect of the compound.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

  • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and its analogs represent a powerful class of cytotoxic agents with a well-defined mechanism of action targeting microtubule dynamics. Their exceptional potency has led to their successful implementation as payloads in antibody-drug conjugates, a rapidly growing class of targeted cancer therapies. A thorough understanding of their biological properties, as outlined in this guide, is essential for researchers and drug development professionals working to harness the therapeutic potential of these remarkable compounds. The provided experimental protocols offer a starting point for the in vitro and cellular characterization of these and other novel microtubule-targeting agents. Further research into the structure-activity relationships of new analogs will continue to refine their therapeutic index and expand their clinical applications.

References

An In-Depth Technical Guide to the In Vitro Anti-Proliferative Activity of Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative properties of Ansamitocin P-3, a potent microtubule-targeting agent. The document details its mechanism of action, summarizes its cytotoxic efficacy across various cancer cell lines, outlines key experimental protocols for its evaluation, and visualizes the associated cellular pathways and workflows.

Quantitative Analysis of Anti-Proliferative Activity

This compound demonstrates potent cytotoxic and anti-proliferative effects at picomolar to nanomolar concentrations across a range of human cancer cell lines. Its efficacy is most pronounced in breast and cervical cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Concentration
MCF-7Breast Adenocarcinoma20 ± 3 pM[1][2][3][4]
HeLaCervical Carcinoma50 ± 0.5 pM[1][2][4]
EMT-6/AR1Mouse Mammary Tumor (Multi-drug resistant)140 ± 17 pM[1][2][3][4]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1 pM[1][2][3][4]
U937Histiocytic Lymphoma0.18 nM (180 pM)[4]
A549Non-Small Cell Lung Cancer0.33 ± 0.13 nM (330 pM)[5]
NCI-H69Small Cell Lung Cancer0.69 ± 0.04 nM (690 pM)[5]

Mechanism of Action

This compound exerts its anti-proliferative effects primarily by disrupting microtubule dynamics, a critical process for cell division. This interference triggers a cascade of cellular events leading to cell cycle arrest and programmed cell death (apoptosis).

Microtubule Disruption

This compound binds to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site.[1] This binding inhibits microtubule polymerization, leading to the depolymerization of both interphase and mitotic microtubules.[1][2] The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis.[1][2] The dissociation constant (Kd) for the binding of this compound to purified tubulin is approximately 1.3 ± 0.7 µM.[1][2]

Cell Cycle Arrest and Apoptosis

The failure of chromosomes to align correctly at the metaphase plate activates the Spindle Assembly Checkpoint (SAC). This involves the recruitment and activation of checkpoint surveillance proteins, including Mad2 and BubR1.[1][2] Activation of the SAC leads to a prolonged arrest in the G2/M phase of the cell cycle.[1][4] Following this mitotic arrest, cells undergo apoptosis through a p53-mediated pathway, which involves the accumulation of p53 and its downstream target, p21.[1][3]

G This compound Signaling Pathway for Apoptosis AP3 This compound Tubulin Binds to Tubulin (Vinblastine Site) AP3->Tubulin Depolymerization Microtubule Depolymerization Tubulin->Depolymerization SpindleDisruption Mitotic Spindle Disruption Depolymerization->SpindleDisruption SAC Spindle Checkpoint Activation (Mad2, BubR1) SpindleDisruption->SAC Arrest Mitotic Arrest (G2/M Phase) SAC->Arrest p53 p53 & p21 Accumulation Arrest->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Detailed Experimental Protocols

The following sections describe standardized protocols for assessing the in vitro anti-proliferative activity of this compound.

Cell Culture
  • Cell Lines: Human breast adenocarcinoma (MCF-7, MDA-MB-231) and human cervical carcinoma (HeLa) cells are typically grown in Minimal Essential Medium (MEM).[1] MDA-MB-231 cells can also be cultured in Leibovitz's L-15 medium.[1]

  • Media Supplements: The growth medium is supplemented with 10% (v/v) fetal bovine serum (FBS), 2.2 g/L of sodium bicarbonate, and a 1% antibiotic-antimycotic solution (streptomycin, amphotericin B, and penicillin).[1]

  • Incubation Conditions: All cell lines are maintained at 37°C in a humidified atmosphere containing 5% CO2.[1]

Cell Proliferation Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 pM to 1000 pM) and a vehicle control (e.g., 0.1% DMSO).[1]

  • Incubation: Incubate the plates for a specified period, typically 24 to 48 hours, depending on the cell line's doubling time.[1]

  • Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates, then add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance on a microplate reader at 510 nm.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in appropriate culture plates and treat with various concentrations of this compound (e.g., 20-100 pM) for 24 hours.[1]

  • Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNAse A (8 µg/mL).[1]

  • Incubation: Incubate the cells in the dark for 2 hours at 4°C.[1]

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

G General Workflow for In Vitro Anti-Proliferation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select & Culture Cancer Cell Line B Seed Cells into Multi-well Plates A->B D Treat Cells with AP-3 & Vehicle Control B->D C Prepare this compound Serial Dilutions C->D E Incubate for 24-48 hours D->E F Perform Cytotoxicity Assay (e.g., SRB, Resazurin) E->F G Acquire Data (e.g., Plate Reader) F->G H Calculate IC50 Value & Statistical Analysis G->H

Caption: Standard experimental workflow for evaluating anti-proliferative activity.

Immunofluorescence Microscopy for Microtubule Analysis

This technique allows for the direct visualization of microtubule integrity within cells.

  • Cell Seeding: Grow cells on glass coverslips in a 24-well plate for 24 hours.[1]

  • Treatment: Treat cells with the desired concentrations of this compound for an additional 24 hours.[1]

  • Fixation: Fix the cells with 3.7% formaldehyde (B43269) for 20 minutes at 37°C, followed by two washes with PBS.[1]

  • Permeabilization: Permeabilize the cells with ice-cold methanol (B129727) at -20°C for 15 minutes and wash twice with PBS.[1]

  • Blocking: To prevent non-specific antibody binding, incubate the coverslips with 2% BSA in PBS for 1 hour at 37°C.[1]

  • Primary Antibody: Incubate with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 568) for 1 hour at room temperature in the dark.

  • Mounting & Visualization: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (for nuclear staining). Visualize the microtubule network using a fluorescence microscope.

References

Methodological & Application

Ansamitocin P-3: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3 is a potent microtubule inhibitor that demonstrates significant antitumor activity. As a maytansinoid, it functions by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, intended for researchers in oncology and drug development.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to tubulin, specifically at a site that partially overlaps with the vinblastine (B1199706) binding site, with a dissociation constant (Kd) of 1.3 ± 0.7 µM.[1][2][3] This interaction disrupts microtubule assembly, leading to the depolymerization of both interphase and mitotic microtubules.[1][2][3][4] The disruption of microtubule function activates the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle.[1][2][3][5][6] Prolonged mitotic arrest ultimately triggers apoptosis, which has been shown to be mediated by the p53 pathway.[1][2][3] Key proteins involved in this pathway include the activation of spindle checkpoint surveillance proteins like Mad2 and BubR1, and the accumulation of p53 and its downstream target p21.[1][2]

Ansamitocin_P3_Signaling_Pathway AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubules Microtubule Depolymerization Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle Checkpoint Spindle Assembly Checkpoint Activation (Mad2, BubR1) Spindle->Checkpoint G2M G2/M Phase Arrest Checkpoint->G2M p53 p53 Activation G2M->p53 p21 p21 Accumulation p53->p21 Apoptosis Apoptosis p21->Apoptosis

Figure 1: this compound signaling pathway leading to apoptosis.

Quantitative Data Summary

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 / ED50Reference
MCF-7Breast Adenocarcinoma20 ± 3 pM[1][2][3]
HeLaCervical Adenocarcinoma50 ± 0.5 pM[1][2][3]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17 pM[1][2][3]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1 pM[1][2][3]
U937Histiocytic Lymphoma0.18 nM[5]
HCT-116Colorectal Carcinoma0.081 nM[7]
A-549Lung Carcinoma4 x 10⁻⁷ µg/mL[7]
HT-29Colorectal Adenocarcinoma4 x 10⁻⁷ µg/mL[7]
MCF-7Breast Adenocarcinoma2 x 10⁻⁶ µg/mL[7]

Experimental Protocols

The following are generalized protocols for studying the effects of this compound in cell culture. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Culture and Maintenance
  • Cell Lines: Culture chosen cancer cell lines (e.g., MCF-7, HeLa, A549) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

This compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Experimental_Workflow start Start cell_culture Cell Seeding start->cell_culture treatment This compound Treatment cell_culture->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation analysis Endpoint Analysis incubation->analysis viability Cell Viability Assay (MTT, etc.) analysis->viability flow Flow Cytometry (Cell Cycle, Apoptosis) analysis->flow microscopy Immunofluorescence (Microtubules) analysis->microscopy end End viability->end flow->end microscopy->end

Figure 2: General experimental workflow for this compound cell culture studies.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., picomolar to nanomolar range) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Seeding and Treatment: Seed cells in 6-well plates (e.g., 1x10⁵ cells/mL) and treat with this compound at various concentrations (e.g., 50-100 pM) for 24 hours.[1]

  • Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G2/M phase is expected to increase with this compound treatment.[5] For example, in MCF-7 cells, treatment with 50 pM and 100 pM this compound resulted in 50% and 70% of cells in the G2/M phase, respectively, compared to 26% in untreated cells.[5]

Immunofluorescence for Microtubule Integrity
  • Seeding: Seed cells on glass coverslips in a 24-well plate (e.g., 0.5x10⁵ cells/mL) and allow them to adhere for 24 hours.[1]

  • Treatment: Treat the cells with different concentrations of this compound (e.g., 20-100 pM) for 24 hours.[1]

  • Fixation: Fix the cells with 3.7% formaldehyde (B43269) for 20 minutes at 37°C.[1]

  • Permeabilization: Permeabilize the cells with cold methanol (B129727) at -20°C for 15 minutes.[1]

  • Blocking: Block non-specific antibody binding with 2% BSA in PBS for 1 hour at 37°C.[1]

  • Primary Antibody: Incubate with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstaining: Stain the nuclei with a DNA dye such as Hoechst 33258.[1]

  • Mounting and Visualization: Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope. This compound treatment is expected to cause depolymerization of microtubules.[1]

Conclusion

This compound is a highly potent antimitotic agent with a well-defined mechanism of action. The protocols outlined in this document provide a framework for investigating its effects on cancer cells in vitro. Researchers should optimize these protocols for their specific experimental systems to achieve reliable and reproducible results. Careful consideration of dosage, treatment duration, and the specific cell lines used is crucial for the successful application of this compound in cell culture experiments.

References

Application Notes and Protocols for Ansamitocin P-3 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent microtubule-depolymerizing agent belonging to the maytansinoid family of macrolide antibiotics.[1][2] Its high cytotoxicity has made it a valuable payload for the development of antibody-drug conjugates (ADCs), a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells.[3][4] This document provides detailed application notes and protocols for the use of this compound and its derivatives in the development of ADCs.

This compound exerts its anticancer effects by binding to tubulin, inhibiting microtubule assembly, and disrupting the formation of the mitotic spindle.[1][2][5] This leads to a blockage of cells in the mitotic phase of the cell cycle, ultimately triggering apoptosis.[2][5][6] As the warhead of the FDA-approved ADC, Trastuzumab emtansine (T-DM1), this compound (in the form of its derivative DM1) has demonstrated significant clinical efficacy in the treatment of HER2-positive breast cancer.[6][7]

These application notes provide a comprehensive overview of the properties of this compound, protocols for its conjugation to antibodies, and methods for evaluating the efficacy of the resulting ADCs.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₂H₄₃ClN₂O₉MedChemExpress
Molecular Weight635.14 g/mol MedChemExpress
AppearanceWhite to off-white solidBOC Sciences
SolubilitySoluble in DMSO, DMF, and ethanolBOC Sciences
StorageStore at -20°CMedChemExpress
In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) of free this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[1][5][8]
HeLaCervical Carcinoma50 ± 0.5[1][5][8]
EMT-6/AR1Mouse Mammary Tumor140 ± 17[1][5][8]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[1][5][8]
A-549Lung CarcinomaNot specified, but potent cytotoxicity demonstrated[9]
HT-29Colorectal AdenocarcinomaNot specified, but potent cytotoxicity demonstrated[9]
In Vitro Cytotoxicity of this compound-based ADCs (T-DM1)

The following table presents the IC50 values for Trastuzumab emtansine (T-DM1), an ADC utilizing a derivative of this compound (DM1), against various cancer cell lines with differing HER2 expression levels.

Cell LineCancer TypeHER2 ExpressionIC50 (µg/mL)Reference
SK-BR-3Breast CancerHigh0.007 - 0.018[10]
BT-474Breast CancerHigh0.085 - 0.148[10]
KPL-4Breast CancerHigh0.0043[8]
BT-474M1Breast CancerHigh0.056[8]
KMCH-1Biliary Tract CancerHigh0.031[9]
Mz-ChA-1Biliary Tract CancerHigh1.3[9]
KKU-100Biliary Tract CancerLow4.3[9]
MCF-7Breast CancerLow>10[10]
MDA-MB-468Breast CancerNegative~3-5[10]

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

This compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis through a p53-mediated pathway.

Ansamitocin_P3_Pathway This compound Signaling Pathway AP3 This compound Tubulin Tubulin Binding AP3->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Mad2BubR1 Activation of Mad2 & BubR1 MitoticArrest->Mad2BubR1 p53 p53 Activation MitoticArrest->p53 Mad2BubR1->MitoticArrest p21 p21 Accumulation p53->p21 Apoptosis Apoptosis p21->Apoptosis

Caption: this compound induced signaling pathway.

Antibody-Drug Conjugate (ADC) Development Workflow

A typical workflow for the development and evaluation of an this compound-based ADC.

ADC_Workflow This compound ADC Development Workflow cluster_dev Development cluster_eval Evaluation Antibody Monoclonal Antibody Selection Conjugation ADC Conjugation Antibody->Conjugation Linker Linker Selection & Synthesis Linker->Conjugation Payload This compound Derivative (e.g., DM1) Payload->Conjugation Purification Purification & Characterization Conjugation->Purification InVitro In Vitro Efficacy (Cytotoxicity Assays) Purification->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Tox Toxicology Studies InVivo->Tox

Caption: ADC development and evaluation workflow.

Experimental Protocols

Protocol 1: Conjugation of this compound Derivative (DM1) to a Monoclonal Antibody via Lysine (B10760008) Residues

This protocol describes a common method for conjugating a maytansinoid derivative, such as DM1, to the lysine residues of a monoclonal antibody using an N-hydroxysuccinimide (NHS) ester-containing linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound derivative with an NHS ester linker (e.g., SMCC-DM1)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

  • Quenching solution (e.g., 100 mM glycine)

  • Purification column (e.g., Sephadex G25)

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL. This removes any primary amine-containing substances from the antibody solution.

  • Drug-Linker Preparation:

    • Prepare a stock solution of the this compound derivative-linker (e.g., 10 mM SMCC-DM1) in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the drug-linker stock solution to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR). A typical starting molar excess is 5-10 fold.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-8 hours.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM to react with any excess NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using a desalting column (e.g., Sephadex G25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization of the ADC:

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • Determine the average DAR using HIC-HPLC.

Protocol 2: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol details the use of the SRB assay to determine the cytotoxicity of this compound or an this compound-based ADC against adherent cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound or ADC

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound or the ADC in complete medium.

    • Add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a negative control.

    • Incubate the plates for 72-96 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with deionized water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates for 5-10 minutes.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value.

Protocol 3: In Vivo Efficacy Evaluation in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of an this compound-based ADC in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • This compound ADC

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used) at a concentration of 1-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • ADC Administration:

    • Administer the this compound ADC intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose and schedule. A common dosing schedule for maytansinoid-based ADCs is once every 3 weeks.[9]

    • Administer the vehicle control to the control group.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight of the mice 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include tumor regression and survival.

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity are observed.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

This compound and its derivatives are highly potent cytotoxic agents that are well-suited for the development of effective ADCs. The protocols and data presented in these application notes provide a valuable resource for researchers working to design and evaluate novel this compound-based ADCs for targeted cancer therapy. Careful consideration of the target antigen, linker chemistry, and dosing regimen will be critical for maximizing the therapeutic potential of these promising agents.

References

Application Notes and Protocols for Ansamitocin P-3 Conjugation in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a potent maytansinoid antitumor antibiotic, serves as a critical cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] Its mechanism of action involves the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis, making it an effective agent against various cancer cell lines.[4][5][6] These application notes provide detailed insights into the conjugation chemistry of this compound for the creation of ADCs, offering structured protocols and critical data for researchers in the field.

This compound and its derivatives, like DM1, are highly potent cytotoxic agents that are often too toxic for systemic administration on their own.[7][8] By conjugating them to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, the cytotoxic payload can be delivered directly to cancer cells, minimizing off-target toxicity and enhancing the therapeutic window.[9][10] The success of an this compound-based ADC is critically dependent on the conjugation strategy, the choice of linker, and the resulting Drug-to-Antibody Ratio (DAR).[11][12]

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by disrupting microtubule dynamics.[4][13] It binds to tubulin, inhibiting its polymerization into microtubules.[5] This interference with the microtubule assembly system leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division.[4]

The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.[1][2] Key proteins involved in this checkpoint, such as Mad2 and BubR1, are activated.[1][4] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein, leading to programmed cell death.[1][2][4]

Ansamitocin_P3_Signaling_Pathway This compound Induced Apoptosis Pathway cluster_cell Cancer Cell Ansamitocin_P3 This compound Tubulin Tubulin Ansamitocin_P3->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Disruption->SAC_Activation Mad2_BubR1 Mad2 & BubR1 Activation SAC_Activation->Mad2_BubR1 Mitotic_Arrest Mitotic Arrest Mad2_BubR1->Mitotic_Arrest p53_Activation p53 Activation Mitotic_Arrest->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

This compound signaling pathway.

Quantitative Data on this compound and Maytansinoid ADCs

The following tables summarize key quantitative data for this compound and related maytansinoid ADCs.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (pM)Reference
MCF-7Breast Cancer20 ± 3[4][6]
HeLaCervical Cancer50 ± 0.5[4][6]
EMT-6/AR1Murine Breast Cancer140 ± 17[4][6]
MDA-MB-231Breast Cancer150 ± 1.1[4][6]
U937Histiocytic Lymphoma180[6]
A-549Lung Carcinoma400 (as ED₅₀ in µg/mL x 10⁻⁷)[5]
HT-29Colorectal Adenocarcinoma400 (as ED₅₀ in µg/mL x 10⁻⁷)[5]
HCT-116Colorectal Carcinoma81[5]

Table 2: In Vitro Cytotoxicity of Maytansinoid ADCs

ADCTarget AntigenCell LineIC₅₀ (nM)Reference
anti-EpCAM-SMCC-DM1EpCAMHCT-15 (MDR1-positive)>10[13]
anti-EpCAM-PEG4Mal-DM1EpCAMHCT-15 (MDR1-positive)0.3[13]
anti-CanAg-SMCC-DM1CanAgCOLO 205 (MDR1-negative)0.1[13]
anti-CanAg-PEG4Mal-DM1CanAgCOLO 205 (MDR1-negative)0.03[13]
Trastuzumab-MaytansinoidHER2BT4740.4[9]
Anti-CD79b-MaytansinoidCD79bBJAB0.29[9]

Experimental Protocols

General Workflow for this compound ADC Production

The production of an this compound ADC involves a multi-step process that requires careful optimization at each stage to ensure a homogenous product with a desirable Drug-to-Antibody Ratio (DAR).

ADC_Production_Workflow General Workflow for this compound ADC Production Antibody_Selection 1. Antibody Selection & Production Conjugation 4. Conjugation Reaction Antibody_Selection->Conjugation Linker_Synthesis 2. Linker Synthesis & Activation Linker_Synthesis->Conjugation Payload_Modification 3. This compound Modification (if necessary) Payload_Modification->Conjugation Purification 5. ADC Purification Conjugation->Purification Characterization 6. ADC Characterization Purification->Characterization

ADC production workflow.
Protocol 1: Lysine-Based Conjugation using SMCC Linker

This protocol describes the conjugation of a thiol-containing maytansinoid derivative (such as DM1, derived from this compound) to the lysine (B10760008) residues of a monoclonal antibody using the heterobifunctional linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[10][14][15]

Materials:

  • Monoclonal Antibody (mAb)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Thiol-modified this compound derivative (e.g., DM1)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4

  • Reaction Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMA)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 100 mM L-cysteine

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.[10]

    • Ensure the buffer is free from any primary amines (e.g., Tris) that could compete with the NHS-ester reaction.

  • Antibody Modification with SMCC:

    • Dissolve SMCC in DMSO to a final concentration of 10 mM.

    • Add the SMCC-DMSO solution to the antibody solution. A typical molar excess of SMCC to mAb is 5-20 fold. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Removal of Excess SMCC:

    • Immediately after incubation, remove unreacted SMCC using a desalting column (e.g., Sephadex G-25) or by buffer exchange using TFF, equilibrating with Conjugation Buffer.[14] This step is crucial to prevent the hydrolysis of the maleimide (B117702) groups.

  • Conjugation with Thiolated this compound Derivative:

    • Dissolve the thiol-containing this compound derivative (e.g., DM1) in DMSO to a known concentration.[16]

    • Add the drug-linker solution to the maleimide-activated antibody solution. A molar excess of the drug (typically 1.5 to 5-fold over the antibody) is recommended.[14]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[10]

  • Quenching the Reaction:

    • After the incubation, quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM.[14]

    • Incubate for an additional 30 minutes.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug, linker, and byproducts using SEC or TFF.[17]

    • Exchange the buffer to the final formulation buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the average DAR using methods described in the characterization section below.

    • Assess the level of aggregation by SEC.

    • Confirm the integrity and purity by SDS-PAGE and mass spectrometry.

Protocol 2: Cysteine-Based Conjugation

This protocol outlines the conjugation of a maleimide-containing drug-linker to the cysteine residues of a monoclonal antibody. This method typically involves the reduction of interchain disulfide bonds to generate free thiol groups for conjugation.[12][18][19]

Materials:

  • Monoclonal Antibody (mAb)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated this compound drug-linker

  • Conjugation Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0

  • Reaction Solvent: DMSO or DMA

  • Quenching Solution: 100 mM N-acetylcysteine

  • Purification System: SEC or HIC

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.

    • Add a reducing agent (TCEP is often preferred as it is more stable and selective). A molar excess of 2-4 fold TCEP to mAb is a common starting point for partial reduction. The exact amount should be optimized to achieve the desired number of free thiols.

    • Incubate for 1-2 hours at 37°C.

  • Removal of Reducing Agent (Optional but Recommended):

    • Remove the excess reducing agent using a desalting column or TFF, equilibrating with degassed Conjugation Buffer.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated this compound drug-linker in DMSO.

    • Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker over the generated thiol groups is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Quenching the Reaction:

    • Add N-acetylcysteine to a final concentration of 1 mM to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes.

  • Purification of the ADC:

    • Purify the ADC using SEC to remove small molecule impurities or HIC to separate different DAR species.[17][20]

  • Characterization:

    • Perform characterization as described in Protocol 1.

ADC Characterization Methods

Thorough characterization of the resulting ADC is essential to ensure its quality, efficacy, and safety.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination:

  • Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a widely used method for determining the distribution of different drug-loaded species in a cysteine-linked ADC.[20][21][22] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of species with different DARs (DAR 0, 2, 4, 6, 8).[23] The average DAR can be calculated from the peak areas of the different species.

  • Reversed-Phase (RP)-HPLC: RP-HPLC, often coupled with mass spectrometry (LC-MS), can be used to determine the DAR. The antibody is typically reduced to separate the light and heavy chains before analysis.[24]

  • Mass Spectrometry (MS): Intact mass analysis of the ADC using techniques like native mass spectrometry can provide a direct measurement of the mass of the different drug-loaded species, from which the DAR can be calculated.[11][25][26][27][28]

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, the DAR can be estimated. This method is less precise than chromatographic or MS-based methods.

Purity and Aggregation Analysis
  • Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying the amount of high molecular weight species (aggregates) and fragments in the ADC preparation.[29]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, under both reducing and non-reducing conditions, is used to assess the integrity and purity of the ADC.

Conclusion

The conjugation of this compound to monoclonal antibodies is a powerful strategy for developing targeted cancer therapies. The success of this approach relies on a well-defined and controlled conjugation process to produce a homogenous and stable ADC with an optimal Drug-to-Antibody Ratio. The protocols and data presented in these application notes provide a comprehensive guide for researchers working on the development of this compound-based ADCs. Careful optimization of the reaction conditions and thorough characterization of the final product are paramount to achieving a safe and effective therapeutic agent.

References

Determining the Dose-Response Curve of Ansamitocin P-3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent microtubule inhibitor belonging to the maytansinoid family of macrolide antibiotics.[1][2] Originally isolated from Actinosynnema pretiosum, it exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] This mechanism of action has made this compound and its derivatives, such as DM1, critical components in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[4][5] This application note provides a detailed protocol for determining the dose-response curve of this compound in cancer cell lines, a fundamental step in assessing its anti-proliferative activity and potency.

Principle

The dose-response curve is a graphical representation of the relationship between the concentration of a drug and its observed effect. In this context, the effect is the inhibition of cancer cell proliferation. By exposing cultured cancer cells to a range of this compound concentrations, a sigmoidal curve can be generated from which key parameters, such as the half-maximal inhibitory concentration (IC50), can be derived. The IC50 value represents the concentration of this compound required to inhibit cell growth by 50% and is a standard measure of the drug's potency. This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, as an indicator of cell viability.[6][7]

Data Presentation

The following table summarizes typical experimental parameters and reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeSeeding Density (cells/well)Incubation Time (hours)IC50 (pM)
MCF-7Breast Adenocarcinoma5,000 - 10,00048 - 7220 ± 3
HeLaCervical Carcinoma3,000 - 8,00024 - 4850 ± 0.5
EMT-6/AR1Murine Mammary Tumor3,000 - 8,00024140 ± 17
MDA-MB-231Breast Adenocarcinoma5,000 - 10,00024150 ± 1.1
U937Histiocytic LymphomaNot specified72180

Note: Optimal seeding density and incubation time should be determined empirically for each cell line.

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol for MTT Assay

Day 1: Cell Seeding

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (refer to the table above for starting recommendations).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Day 2: Drug Treatment

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., from 1 pM to 100 nM). It is recommended to perform at least 7-10 dilutions.

  • Include a vehicle control (medium with the same percentage of DMSO used in the highest drug concentration) and a blank control (medium only).

  • Carefully remove the medium from the wells of the 96-well plate.

  • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

  • Return the plate to the incubator for the desired incubation period (e.g., 24, 48, or 72 hours).

Day 4/5: MTT Assay and Data Collection

  • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.

Visualizations

Ansamitocin_P3_Mechanism_of_Action cluster_cell Cancer Cell AP3 This compound Tubulin Tubulin Dimers (α/β) AP3->Tubulin Binds to Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) Microtubule->Tubulin Depolymerization (Promoted) G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Dose_Response_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_drug Prepare Serial Dilutions of this compound overnight_incubation->prepare_drug treat_cells Treat Cells with This compound overnight_incubation->treat_cells prepare_drug->treat_cells drug_incubation Incubate for 24-72h treat_cells->drug_incubation add_mtt Add MTT Reagent drug_incubation->add_mtt mtt_incubation Incubate for 3-4h add_mtt->mtt_incubation dissolve_formazan Dissolve Formazan Crystals mtt_incubation->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Data Analysis: Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Application Notes: Ansamitocin P-3 as a Positive Control for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ansamitocin P-3 is a potent microtubule inhibitor that serves as an excellent positive control in cytotoxicity and anti-proliferation assays.[1][2] As a structural analogue of maytansine, it belongs to the maytansinoid family of compounds, which are known for their profound anti-cancer activities.[3][4][5] this compound exerts its cytotoxic effects by binding to tubulin and inhibiting microtubule assembly.[2] This disruption of the microtubule dynamics leads to a blockage of cells in the mitotic phase of the cell cycle, ultimately triggering apoptosis through the p53-mediated pathway.[3][4][5] Its well-defined mechanism of action and high potency at picomolar concentrations make it a reliable standard for validating assay performance and comparing the cytotoxic potential of test compounds.[3][4][5]

Mechanism of Action

This compound's primary mechanism of action involves its interaction with tubulin, the protein subunit of microtubules. By binding to tubulin, this compound effectively depolymerizes both interphase and mitotic microtubules.[3][4][5] This interference with microtubule function has several downstream consequences:

  • Disruption of the Mitotic Spindle: The inhibition of microtubule dynamics prevents the proper formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[3][5]

  • Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][6] Key checkpoint proteins, such as Mad2 and BubR1, are activated during this process.[3][4][5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[7] this compound has been shown to induce apoptosis via a p53-mediated pathway, which involves the accumulation of p53 and its downstream target, p21.[3][4]

Applications in Cytotoxicity Assays

Due to its potent and consistent cytotoxic effects, this compound is an ideal positive control for a variety of in vitro assays designed to measure cell viability and proliferation, including:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays

  • LDH (Lactate Dehydrogenase) release assays

  • Cell counting assays

  • Apoptosis assays (e.g., Annexin V/PI staining)

Using this compound as a positive control helps to ensure the validity of experimental results by confirming that the assay system is responsive to a known cytotoxic agent.

Quantitative Data

The cytotoxic activity of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (pM)
MCF-7Breast Adenocarcinoma20 ± 3
HeLaCervical Cancer50 ± 0.5
EMT-6/AR1Murine Mammary Tumor140 ± 17
MDA-MB-231Breast Adenocarcinoma150 ± 1.1
A-549Lung Carcinoma400 (ED50 in µg/mL is 4 x 10⁻⁷)
HT-29Colon Adenocarcinoma400 (ED50 in µg/mL is 4 x 10⁻⁷)
HCT-116Colon Carcinoma81
U937Histiocytic Lymphoma180

Note: The original data for A-549 and HT-29 were presented as ED50 values in µg/mL and have been converted to an approximate pM value for comparison.[2][8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the use of this compound as a positive control in an MTT assay to determine the cytotoxic effects of a test compound.

Materials:

  • This compound

  • Human cancer cell line of choice (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of your test compound and the this compound positive control in complete culture medium. A typical concentration range for this compound would be from 1 pM to 1000 pM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol describes the use of this compound as a positive control to induce apoptosis for analysis by flow cytometry.

Materials:

  • This compound

  • Human cancer cell line of choice

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 100 pM for MCF-7 cells) for 24 hours.[3] Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them in a microcentrifuge tube.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Visualizations

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Cell Seeding (96-well plate) B 24h Incubation (Cell Attachment) A->B C Treatment (Test Compound / this compound) B->C D Incubation (e.g., 48h) C->D E Assay endpoint (e.g., MTT addition) D->E F Data Acquisition (Plate Reader) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for a typical cytotoxicity assay.

G cluster_pathway This compound Signaling Pathway AP3 This compound Tubulin Tubulin AP3->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Checkpoint Spindle Assembly Checkpoint Activation (Mad2, BubR1) Spindle->Checkpoint Arrest Mitotic Arrest (G2/M Phase) Checkpoint->Arrest p53 p53 Activation Arrest->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: this compound induced apoptosis pathway.

References

Application Note: Quantification of Ansamitocin P-3 by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ansamitocin P-3, a potent maytansinoid and microtubule inhibitor, is a significant compound in cancer research and for the development of antibody-drug conjugates (ADCs).[1][2][3] Its accurate quantification is crucial for various applications, including pharmaceutical quality control, pharmacokinetic studies, and monitoring of production from fermentation broths of microorganisms like Actinosynnema pretiosum.[2][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of this compound and related maytansinoids.[4][5][6] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method coupled with UV or Diode Array Detection (DAD).

Principle

The method employs a reversed-phase C18 column to separate this compound from potential impurities and degradation products. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used for elution. The separation is typically achieved using either an isocratic or a gradient elution. Quantification is performed by detecting the analyte's absorbance at a specific wavelength, commonly around 254 nm, where maytansinoids exhibit strong absorbance.[7][8] The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Quantitative Data Summary

The following tables summarize typical parameters and performance data for the HPLC quantification of maytansinoids, which can be adapted for this compound.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 150 x 4.6 mm, 3 µm particle size[9][10]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min[8]
Injection Volume 10 - 20 µL
Column Temperature 40 °C[7]
Detection Wavelength 254 nm[7][8]

Table 2: Method Validation Parameters (Representative)

ParameterTypical Value
Linearity Range 0.2 - 200 ng/mL[9][10]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.025 µg/mL[7]
Limit of Quantification (LOQ) 0.06 µg/mL[7]
Intra-day Precision (%RSD) < 5%[9]
Inter-day Precision (%RSD) < 10%[9]
Accuracy (% Recovery) 85 - 115%

Experimental Protocol

This protocol outlines the steps for the quantification of this compound in a sample matrix.

Materials and Reagents
  • This compound standard (≥90% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (analytical grade)

  • Sample containing this compound (e.g., fermentation broth extract, purified sample)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or DAD detector.

  • C18 analytical column (e.g., 150 x 4.6 mm, 3 µm)[9][10]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.

  • Mobile Phase B (Organic): Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard and dissolve it in a 1 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Liquid Samples (e.g., fermentation broth): Centrifuge the sample to remove particulate matter. Dilute the supernatant with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Solid Samples: Accurately weigh the solid sample and extract this compound with a suitable solvent (e.g., methanol, ethyl acetate).[1] Evaporate the solvent and reconstitute the residue in the mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the prepared standard solutions in increasing order of concentration.

    • Inject the prepared samples.

    • Inject a standard solution periodically to check for system suitability.

  • Data Acquisition: Acquire the chromatograms and record the peak areas for this compound.

Data Analysis
  • Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the this compound standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Calculations: Apply the appropriate dilution factors to calculate the final concentration of this compound in the original sample.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Final_Report Final Concentration Report Quantification->Final_Report

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The described methodology is reliable, reproducible, and can be readily implemented in research and quality control laboratories. For higher sensitivity and specificity, particularly in complex matrices like plasma, coupling the HPLC system with a mass spectrometer (LC-MS/MS) is recommended.[1]

References

Application Notes: Ansamitocin P-3 for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ansamitocin P-3 is a potent macrocyclic lactam belonging to the maytansinoid family of natural products.[1] It is a highly effective microtubule inhibitor, demonstrating significant cytotoxicity against a wide range of cancer cell lines at picomolar concentrations.[2] Its primary mechanism involves the disruption of microtubule dynamics, a critical process for cell division, making it a valuable tool in cancer research and drug discovery.[2] this compound's potent activity has also led to its use as a cytotoxic payload in antibody-drug conjugates (ADCs), such as Trastuzumab emtansine (T-DM1), for targeted cancer therapy.[3][4] These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel anticancer agents.

Mechanism of Action

This compound exerts its cytotoxic effects by directly interacting with tubulin. It binds to tubulin at or near the vinblastine (B1199706) site, which leads to the inhibition of microtubule polymerization and induces the depolymerization of existing microtubules.[2][5][6] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2][7] Prolonged mitotic arrest ultimately triggers the p53-mediated apoptotic pathway, resulting in programmed cell death.[2]

Ansamitocin_P3_Pathway cluster_0 Cellular Effects AP3 This compound Tubulin α/β-Tubulin Dimers AP3->Tubulin Binds (Kd = 1.3 µM) MT Microtubules AP3->MT Induces Depolymerization Tubulin->MT Polymerization SAC Spindle Assembly Checkpoint (Mad2, BubR1) MT->SAC Arrest G2/M Phase Arrest SAC->Arrest p53 p53 Activation Arrest->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the biochemical and cellular activities of this compound, making it an ideal positive control for HTS assays.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type Parameter Value Reference
MCF-7 Breast Cancer IC₅₀ 20 ± 3 pM [2][7]
MDA-MB-231 Breast Cancer IC₅₀ 150 ± 1.1 pM [2][7]
HeLa Cervical Cancer IC₅₀ 50 ± 0.5 pM [2][7]
EMT-6/AR1 Murine Mammary Carcinoma IC₅₀ 140 ± 17 pM [2][7]
U937 Histiocytic Lymphoma IC₅₀ 0.18 nM [7]
A-549 Lung Carcinoma ED₅₀ 4 x 10⁻⁷ µg/mL [5]
HT-29 Colon Adenocarcinoma ED₅₀ 4 x 10⁻⁷ µg/mL [5]

| HCT-116 | Colon Carcinoma | EC₅₀ | 0.081 nM |[5] |

Table 2: Biochemical Activity of this compound

Target Assay Parameter Value Reference
Purified Bovine Tubulin In Vitro Binding Assay Kₔ 1.3 ± 0.7 µM [2][7]

| Purified Bovine Tubulin | In Vitro Polymerization Assay | IC₅₀ | 3.4 µM |[5] |

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment Concentration % Cells in G2/M Phase Reference
0 pM (Control) 26% [7]
50 pM 50% [7]

| 100 pM | 70% |[7] |

High-Throughput Screening Workflow

This compound is an excellent positive control for multi-stage HTS campaigns aimed at discovering novel microtubule-depolymerizing agents. A typical workflow involves a primary biochemical screen followed by secondary cell-based assays for confirmation and characterization.

HTS_Workflow cluster_1 HTS Campaign Workflow Lib Compound Library Primary Primary Screen: In Vitro Tubulin Polymerization Assay Lib->Primary Data1 Data Analysis: Identify Polymerization Inhibitors Primary->Data1 Hits1 Primary Hits Data1->Hits1 Secondary Secondary Screen: Cell-Based Anti-Proliferation Assay Hits1->Secondary Data2 Data Analysis: Determine IC₅₀ Values Secondary->Data2 Hits2 Confirmed Hits Data2->Hits2 Tertiary Tertiary Assay: High-Content Imaging (Mitotic Arrest) Hits2->Tertiary Lead Lead Candidates Tertiary->Lead

Caption: General workflow for an HTS campaign.

Experimental Protocols

Protocol 1: High-Throughput Tubulin Polymerization Assay (Absorbance-Based)

This biochemical assay measures the effect of compounds on the in vitro polymerization of purified tubulin by monitoring changes in turbidity (light scattering) at 340 nm.[8] this compound serves as a positive control for polymerization inhibition.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol

  • This compound (Positive Control)

  • DMSO (Vehicle Control)

  • Test compounds

  • 384-well, clear, flat-bottom plates

  • Temperature-controlled microplate reader (spectrophotometer)

Procedure:

  • Reagent Preparation:

    • Prepare a 2X tubulin solution (e.g., 3 mg/mL) in ice-cold G-PEM buffer containing 10% glycerol.

    • Prepare a 1 mM GTP stock and add to the 2X tubulin solution for a final concentration of 1 mM. Keep on ice.

    • Prepare serial dilutions of this compound (e.g., from 100 µM to 100 nM) and test compounds in DMSO. Further dilute in G-PEM buffer to a 10X final concentration.

  • Assay Procedure:

    • Pre-warm the microplate reader to 37°C.

    • Using an automated liquid handler, dispense 5 µL of 10X compound solutions into the wells of a 384-well plate. Include wells with DMSO as a negative control and this compound as a positive control.

    • Initiate the polymerization reaction by adding 45 µL of the 2X tubulin solution to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Calculate the rate of polymerization (Vmax) for each well.

    • Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for a high concentration of this compound).

    • Plot the percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value for each active compound.

Protocol 2: Cell-Based Anti-Proliferation HTS Assay (Sulforhodamine B - SRB)

This assay is used to determine the inhibitory effect of compounds on cell proliferation or cytotoxicity based on the measurement of cellular protein content.[2][6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound (Positive Control)

  • DMSO (Vehicle Control)

  • Test compounds

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • 96-well or 384-well cell culture plates

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a microplate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and test compounds in culture medium.

    • Add the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.[2][6]

  • Cell Fixation and Staining:

    • Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow to air dry.

  • Data Acquisition and Analysis:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plate for 5-10 minutes on a mechanical shaker.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting inhibition versus compound concentration.

Protocol 3: High-Content Imaging for Mitotic Arrest

This assay visualizes and quantifies the effects of compounds on the cell cycle and microtubule morphology, confirming a mechanism of action consistent with mitotic arrest.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • This compound (Positive Control)

  • Test compounds

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS

  • Primary antibody: anti-α-tubulin

  • Secondary antibody: Fluorescently-labeled (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI or Hoechst 33342

  • Black-walled, clear-bottom imaging plates (96- or 384-well)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into an imaging plate and allow them to adhere overnight.

    • Treat cells with various concentrations of test compounds or this compound for 18-24 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1 hour.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images using appropriate software to quantify the percentage of cells arrested in mitosis (characterized by condensed chromatin and mitotic spindle formation/disruption) and changes in microtubule morphology.[2]

References

Troubleshooting & Optimization

optimizing Ansamitocin P-3 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansamitocin P-3 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent anti-tumor agent that functions as a microtubule inhibitor.[1] It binds to tubulin, the building block of microtubules, at a site that partially overlaps with the vinblastine (B1199706) binding site, leading to microtubule depolymerization.[2][3][4] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division.[5] Consequently, cells are arrested in the mitotic phase of the cell cycle, which ultimately triggers programmed cell death, or apoptosis, through a p53-mediated pathway.[2][4]

Q2: What is the recommended concentration range for this compound in in vitro assays?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. It exhibits potent cytotoxicity in the picomolar (pM) range for many cancer cell lines.[1][2][4][] For initial experiments, it is advisable to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q3: How should I prepare and store this compound solutions?

This compound is soluble in organic solvents such as DMSO, ethanol (B145695), and methanol.[][8] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. This stock solution should be stored at -20°C.[] Working solutions can be prepared by diluting the stock solution in the appropriate cell culture medium. It is recommended to prepare fresh working solutions for each experiment to ensure stability and activity.

Q4: What are the key signaling pathways affected by this compound?

This compound-induced mitotic arrest activates the spindle assembly checkpoint, leading to the accumulation of checkpoint proteins Mad2 and BubR1.[2][4] This prolonged mitotic block subsequently activates the p53 tumor suppressor protein.[2] Activated p53 then promotes the expression of its downstream target, p21, which plays a role in cell cycle arrest and apoptosis induction.[2]

Troubleshooting Guides

Problem 1: No significant cytotoxicity observed at expected concentrations.

  • Possible Cause 1: Inactive Compound.

    • Solution: Ensure that the this compound powder and stock solutions have been stored correctly at -20°C and protected from light. Prepare a fresh stock solution from a new vial of the compound if possible.

  • Possible Cause 2: Cell Line Resistance.

    • Solution: Some cell lines may be inherently resistant to this compound. Verify the sensitivity of your cell line by checking literature for reported IC50 values. If your cell line is known to be resistant, consider using a different cell line or a higher concentration range.

  • Possible Cause 3: Incorrect Drug Concentration.

    • Solution: Double-check all calculations for the preparation of stock and working solutions. Perform a serial dilution to ensure the accuracy of the final concentrations used in the assay.

Problem 2: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all wells and plates.

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.

  • Possible Cause 3: Incomplete Drug Solubilization.

    • Solution: Ensure the this compound stock solution is fully dissolved in DMSO before further dilution in culture media. Vortex the stock solution gently before use.

Problem 3: Unexpected cell morphology or off-target effects.

  • Possible Cause 1: High DMSO Concentration.

    • Solution: The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity. Calculate the final DMSO concentration in your working solutions and prepare a vehicle control with the same DMSO concentration.

  • Possible Cause 2: Contamination.

    • Solution: Regularly check cell cultures for any signs of microbial contamination. If contamination is suspected, discard the affected cultures and use fresh, sterile reagents.

Data Presentation

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Cancer20 ± 3[1][2][4][]
HeLaCervical Cancer50 ± 0.5[1][2][4][]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17[1][2][4][]
MDA-MB-231Breast Cancer150 ± 1.1[1][2][4][]
A-549Lung Cancer4 x 10^-7 µg/mL[5]
HT-29Colon Cancer4 x 10^-7 µg/mL[5]
HCT-116Colon Cancer0.081 nM[5]

Table 2: Recommended Concentration Ranges for Specific In Vitro Assays

AssayCell LineConcentration RangeIncubation TimeReference
Cell Cycle AnalysisMCF-720 - 100 pM24 hours[2]
Apoptosis Assay (Annexin V/PI)MCF-720 - 100 pM24 hours[9]
Microtubule DepolymerizationMCF-720 - 50 pMNot specified[2]

Experimental Protocols

1. Cell Proliferation (Cytotoxicity) Assay using Sulforhodamine B (SRB)

This protocol is adapted from the methodology used to determine the IC50 values of this compound.[3]

  • Materials:

    • 96-well plates

    • This compound

    • Complete cell culture medium

    • 10% Trichloroacetic acid (TCA), cold

    • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

    • 10 mM Tris base solution

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

    • After the incubation period, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plates five times with water and allow them to air dry completely.

    • Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 10 mM Tris base solution to each well to solubilize the bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is based on the method described for analyzing the effect of this compound on the cell cycle of MCF-7 cells.[2]

  • Materials:

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol, cold

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

    • Harvest the cells (including floating cells) and wash them with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the general steps for assessing apoptosis induced by this compound.

  • Materials:

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • PBS

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour of staining.

Mandatory Visualization

Ansamitocin_P3_Signaling_Pathway AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubules Microtubule Depolymerization Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest SAC Spindle Assembly Checkpoint (Mad2, BubR1) MitoticArrest->SAC Activates Apoptosis Apoptosis MitoticArrest->Apoptosis p53 p53 Activation SAC->p53 p21 p21 Expression p53->p21 Induces p21->Apoptosis

Caption: this compound induced signaling pathway.

Experimental_Workflow_Cell_Cycle cluster_prep Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis CellSeeding Seed Cells Treatment Treat with this compound CellSeeding->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with PI/RNase Fixation->Staining FlowCytometry Acquire Data on Flow Cytometer Staining->FlowCytometry DataAnalysis Analyze DNA Content FlowCytometry->DataAnalysis

Caption: Workflow for cell cycle analysis.

References

troubleshooting Ansamitocin P-3 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansamitocin P-3.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Values or Reduced In Vitro Efficacy

Q: My in vitro experiments with this compound are showing higher IC50 values than what is reported in the literature, or the observed cell death is lower than expected. What are the potential causes and solutions?

A: Variability in in vitro efficacy can stem from several factors, from the compound itself to the experimental setup. Here’s a step-by-step troubleshooting guide:

  • Compound Integrity and Handling:

    • Purity: this compound is a natural product often produced via fermentation, and impurities from the fermentation broth can affect its activity.[1][2] Ensure you are using a high-purity grade (≥90% by HPLC is recommended).

    • Storage: this compound should be stored at 2-8°C.[] Improper storage can lead to degradation.

    • Solubility: Ensure complete solubilization of the compound. This compound is soluble in organic solvents like DMSO, DMF, and ethanol.[] For cell culture, prepare a concentrated stock in a suitable solvent and then dilute it in your culture medium. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.

  • Cell Line-Specific Factors:

    • Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[4][5] Verify the reported IC50 values for your specific cell line.

    • Cell Density: The seeding density of your cells can influence the apparent IC50. High cell densities can reduce the effective concentration of the drug per cell. Standardize your cell seeding protocol.

    • Passage Number: Use cells with a low passage number, as prolonged culturing can lead to phenotypic changes and altered drug sensitivity.

  • Experimental Protocol:

    • Incubation Time: The duration of drug exposure is critical. Most studies report incubation times of 24 to 72 hours.[4][6]

    • Assay Type: The choice of cell viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence the results. Ensure the assay is validated for your cell line and experimental conditions.

Issue 2: Inconsistent Results Between Experimental Replicates

Q: I am observing significant variability between my experimental replicates when using this compound. How can I improve the reproducibility of my results?

A: Inconsistent results are often due to subtle variations in experimental execution. Consider the following:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of both the this compound solution and cell suspensions.

  • Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension to avoid clumps, which can lead to uneven cell distribution in your plates.

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data points or ensure proper humidification of your incubator.

  • Instrumentation: Ensure that plate readers or other analytical instruments are properly calibrated and maintained.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a microtubule inhibitor.[5] It binds to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine (B1199706) binding site.[4] This binding disrupts microtubule dynamics by causing their depolymerization.[4][7] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[4][5]

Q: What are the typical IC50 values for this compound in cancer cell lines?

A: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cell line. Below is a summary of reported IC50 values.

Cell LineCancer TypeReported IC50 (pM)
MCF-7Breast Cancer20 ± 3
HeLaCervical Cancer50 ± 0.5
EMT-6/AR1Breast Cancer140 ± 17
MDA-MB-231Breast Cancer150 ± 1.1
U937Histiocytic Lymphoma180
HCT-116Colorectal Carcinoma81

Data compiled from multiple sources.[4][5]

Q: How should I prepare a stock solution of this compound?

A: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 6.35 mg of this compound (Molecular Weight: 635.14 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For immediate use, store at 2-8°C.

Q: Are there any known resistance mechanisms to this compound?

A: While the search results do not detail specific clinical resistance mechanisms in human cancers, they do indicate that the producing organism, Actinosynnema pretiosum, has intrinsic resistance. This is partly achieved through efflux pumps that export the drug out of the cell.[8] Overexpression of the drug's intracellular target, FtsZ (a bacterial tubulin analog), can also increase resistance in the producing bacterium.[9][10] In eukaryotic cells, resistance to microtubule-targeting agents can arise from mutations in tubulin genes or overexpression of drug efflux pumps like P-glycoprotein.

Experimental Protocols

Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the IC50 of this compound in a cancer cell line.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of your this compound stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After the incubation, carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

This compound Signaling Pathway

Ansamitocin_P3_Pathway cluster_drug Drug Action cluster_cell_cycle Cellular Response This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Depolymerization Microtubule Depolymerization Tubulin->Microtubule Depolymerization Inhibits Polymerization G2/M Phase Arrest G2/M Phase Arrest Microtubule Depolymerization->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for In Vitro Experiments

Troubleshooting_Workflow Start Start Inconsistent/Poor Results Inconsistent/Poor Results Start->Inconsistent/Poor Results Check Compound Check Compound Inconsistent/Poor Results->Check Compound Check Cell Culture Check Cell Culture Inconsistent/Poor Results->Check Cell Culture Check Protocol Check Protocol Inconsistent/Poor Results->Check Protocol Purity & Storage Purity & Storage Check Compound->Purity & Storage Solubility & Dilution Solubility & Dilution Check Compound->Solubility & Dilution Cell Line & Passage Cell Line & Passage Check Cell Culture->Cell Line & Passage Seeding Density Seeding Density Check Cell Culture->Seeding Density Incubation Time & Assay Incubation Time & Assay Check Protocol->Incubation Time & Assay Pipetting & Edge Effects Pipetting & Edge Effects Check Protocol->Pipetting & Edge Effects Results Improved? Results Improved? Purity & Storage->Results Improved? Solubility & Dilution->Results Improved? Cell Line & Passage->Results Improved? Seeding Density->Results Improved? Incubation Time & Assay->Results Improved? Pipetting & Edge Effects->Results Improved? Results Improved?->Inconsistent/Poor Results No End End Results Improved?->End Yes

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Ansamitocin P-3 Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ansamitocin P-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Action
Loss of Potency in Aqueous Solution Hydrolysis of the C-3 ester side chain: this compound is susceptible to hydrolysis, particularly in non-neutral pH conditions. This leads to the formation of maytansinol (B1676226) and the corresponding carboxylic acid, rendering the molecule inactive.- Maintain the pH of aqueous solutions between 6.0 and 7.4. - Use freshly prepared solutions for all experiments. - If storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, consider lyophilization or storage in a suitable organic solvent at -20°C or -80°C.
Precipitation of this compound from Solution Low Solubility in Aqueous Buffers: this compound has limited solubility in purely aqueous solutions, which can lead to precipitation over time or with changes in temperature.- Prepare stock solutions in an appropriate organic solvent such as DMSO, DMF, or ethanol (B145695) before diluting into aqueous buffers. - Ensure the final concentration of the organic solvent in the aqueous working solution is low enough to be compatible with your experimental system but sufficient to maintain solubility. - Visually inspect solutions for any signs of precipitation before use. If precipitation is observed, the solution should be discarded.
Discoloration or Appearance of New Peaks in HPLC Analysis Oxidative Degradation: The ansamacrolide ring of this compound can be susceptible to oxidation, leading to the formation of degradation products. This can be accelerated by exposure to air, light, and certain metal ions.- Degas aqueous buffers before use to remove dissolved oxygen. - Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. - Avoid using buffers or reagents that may contain trace metal contaminants. The use of chelating agents like EDTA can be considered if metal ion contamination is suspected, but compatibility with the experimental system must be verified. - Consider the addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution, after confirming their compatibility with the assay.
Inconsistent Experimental Results Multiple Degradation Pathways: A combination of hydrolysis, oxidation, and photodegradation can lead to a heterogeneous mixture of degraded products, resulting in variable experimental outcomes.- Implement a strict protocol for solution preparation, handling, and storage. - Qualify new batches of this compound and its solutions by HPLC to confirm purity and concentration before starting a new set of experiments. - Prepare fresh working solutions from a validated stock solution for each experiment.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, similar to other maytansinoids, is the hydrolysis of the ester linkage at the C-3 position. This results in the loss of the isobutyryl side chain and the formation of maytansinol, which is significantly less cytotoxic. Other potential degradation pathways include epimerization at the C-9 and C-10 positions and oxidation of the ansamacrolide ring.

2. What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol (B129727) are commonly used to prepare high-concentration stock solutions[1]. For subsequent use in biological experiments, the stock solution should be diluted in the appropriate aqueous buffer, ensuring the final concentration of the organic solvent is compatible with the experimental system.

3. What are the optimal storage conditions for this compound solutions?

For short-term storage (up to 24 hours), aqueous solutions of this compound should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to store stock solutions in a suitable organic solvent, such as DMSO, at -20°C or -80°C in tightly sealed, light-protected containers[]. For in vivo experiments, it is highly recommended to prepare fresh working solutions daily[3].

4. How does pH affect the stability of this compound?

This compound is more stable in neutral to slightly acidic conditions. Studies on nanoparticles containing this compound have shown an accelerated release at a more acidic pH of 5.5 compared to a neutral pH of 7.4, suggesting that the ester linkage is more susceptible to hydrolysis under acidic conditions. Therefore, it is advisable to maintain the pH of aqueous solutions within a range of 6.0 to 7.4.

5. Is this compound sensitive to light?

Yes, like many complex organic molecules, this compound is sensitive to light. Photodegradation can occur upon exposure to UV and visible light. Therefore, all solutions containing this compound should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.

6. Can I use antioxidants to prevent the degradation of this compound?

The use of antioxidants may help to mitigate oxidative degradation. However, the compatibility and potential interference of the antioxidant with the intended experiment must be thoroughly evaluated. Common antioxidants to consider include ascorbic acid and butylated hydroxytoluene (BHT). A pilot study to assess the impact of the antioxidant on the experimental outcome is recommended.

Experimental Protocols

Protocol for Preparing a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 635.14 g/mol .

  • Add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Monitoring this compound Degradation by HPLC

This protocol provides a general method for monitoring the degradation of this compound in a solution using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound solution to be analyzed

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC-grade water, acetonitrile, and formic acid

Procedure:

  • Sample Preparation: Dilute the this compound solution to be analyzed to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase or a compatible solvent.

  • HPLC Method:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient elution is typically used. An example gradient is:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 252 nm

    • Injection Volume: 10-20 µL

    • Column Temperature: 25°C

  • Analysis:

    • Inject a standard solution of this compound of known concentration to determine its retention time and peak area.

    • Inject the sample solution(s) to be analyzed.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time.

    • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of a control (unstressed) sample.

Diagrams

Ansamitocin_P3_Degradation_Pathway Major Degradation Pathway of this compound cluster_products Degradation Products Ansamitocin_P3 This compound (Active) Hydrolysis Hydrolysis (e.g., acidic or basic conditions) Ansamitocin_P3->Hydrolysis Maytansinol Maytansinol (Less Active) Hydrolysis->Maytansinol Isobutyric_Acid Isobutyric Acid Hydrolysis->Isobutyric_Acid

Caption: Major hydrolytic degradation pathway of this compound.

Experimental_Workflow_Stability_Testing Workflow for this compound Stability Testing prep Prepare this compound Solution stress Apply Stress Conditions (e.g., pH, Temperature, Light) prep->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze Samples by HPLC sampling->analysis data Quantify Degradation and Identify Degradation Products analysis->data

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Overcoming Resistance to Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Ansamitocin P-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent anti-mitotic agent that functions by inhibiting the polymerization of microtubules.[1][2] It binds to β-tubulin, a key component of microtubules, at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][2] This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis) through a p53-mediated pathway.[1][2]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

Resistance to this compound and other maytansinoids can arise from several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in the Drug Target: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, thereby reducing the affinity of this compound for its target.[3][4][5][6]

  • Dysregulation of Apoptotic Pathways: Overexpression of anti-apoptotic proteins, such as Bcl-2, can make cells more resistant to the apoptotic signals triggered by this compound.[7][8][9]

  • p53 Status: Since this compound-induced apoptosis is mediated by p53, cells with mutated or null p53 may exhibit reduced sensitivity.[10]

Q3: How can I determine if my resistant cell line is overexpressing ABC transporters?

You can assess the expression and function of ABC transporters using the following methods:

  • Western Blotting: Use antibodies specific for P-gp/MDR1 and MRP1 to determine the protein expression levels in your resistant cells compared to the sensitive parental line.

  • Immunofluorescence: Visualize the localization and expression levels of these transporters in your cells.

  • Flow Cytometry-based Efflux Assays: Utilize fluorescent substrates of these pumps (e.g., rhodamine 123 for P-gp). Cells overexpressing the transporter will show lower fluorescence intensity as the dye is actively pumped out. This can be reversed by co-incubation with a known inhibitor of the transporter (e.g., verapamil (B1683045) for P-gp).

Q4: Are there any strategies to overcome resistance mediated by ABC transporters?

Yes, co-administration of this compound with an ABC transporter inhibitor can restore sensitivity. Verapamil and cyclosporine are known inhibitors of P-gp and have been shown to increase the intracellular accumulation of drugs that are substrates for this pump.[11][12][13]

Q5: My resistant cells do not seem to overexpress ABC transporters. What other resistance mechanisms should I investigate?

If increased efflux is ruled out, consider the following:

  • Tubulin Sequencing: Sequence the genes encoding α- and β-tubulin in your resistant cell line to identify any potential mutations that could affect drug binding.

  • Analysis of Apoptotic Proteins: Use Western blotting to compare the expression levels of key apoptotic proteins (e.g., Bcl-2 family members, caspases) between your sensitive and resistant cell lines. Overexpression of anti-apoptotic proteins like Bcl-2 could be a contributing factor.

  • p53 Status Analysis: Determine the p53 status (wild-type, mutant, or null) of your cell line, as this can influence the apoptotic response to this compound.

Troubleshooting Guides

Problem: Decreased potency of this compound in a specific cell line.

Possible Cause 1: Development of Resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response experiment to compare the IC50 value of this compound in your current cell line with that of the original, sensitive parental line. A significant increase in the IC50 value indicates the development of resistance.

    • Investigate Efflux Pumps: As a first step, assess the expression of P-gp/MDR1 and MRP1 using Western blotting or immunofluorescence.

    • Functional Efflux Assay: If expression is elevated, perform a functional assay (e.g., rhodamine 123 efflux) with and without an inhibitor like verapamil to confirm the role of the pump in resistance.

    • Sequence Tubulin Genes: If efflux pump involvement is negative, sequence the tubulin genes to check for mutations.

    • Assess Apoptotic Pathway: Analyze the expression of key apoptosis-related proteins like Bcl-2 and caspases.

Possible Cause 2: Experimental Variability.

  • Troubleshooting Steps:

    • Verify Drug Concentration: Ensure the stock solution of this compound is correctly prepared and has not degraded.

    • Check Cell Health and Passage Number: Use cells at a low passage number and ensure they are healthy and in the exponential growth phase before treatment.

    • Standardize Seeding Density: Ensure consistent cell seeding density across all experiments, as this can affect drug sensitivity.

    • Optimize Assay Conditions: Review and optimize the parameters of your cell viability assay (e.g., incubation time, reagent concentrations).

Data Presentation

Table 1: Proliferation Inhibitory Concentrations (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)Notes
MCF-7Human Breast Adenocarcinoma20 ± 3Sensitive
HeLaHuman Cervical Carcinoma50 ± 0.5Sensitive
EMT-6/AR1Multi-drug Resistant Mouse Mammary Tumor140 ± 17Exhibits resistance
MDA-MB-231Human Breast Adenocarcinoma150 ± 1.1Sensitive
U937Human Histiocytic Lymphoma180Sensitive

Data compiled from multiple sources.[1]

Experimental Protocols

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

  • Materials:

    • 96-well plates

    • This compound

    • Trichloroacetic acid (TCA), cold 10% (w/v)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris-base solution (10 mM, pH 10.5)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat cells with a serial dilution of this compound for the desired time period (e.g., 48 hours).

    • Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add Tris-base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

Western Blot for Apoptosis Markers

This protocol is for the detection of key apoptotic proteins such as cleaved caspases and PARP.

  • Materials:

    • SDS-PAGE equipment

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Lyse treated and untreated cells in RIPA buffer and determine protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Immunofluorescence for Microtubule Integrity

This method allows for the visualization of the microtubule network within cells.

  • Materials:

    • Cells grown on coverslips

    • Paraformaldehyde (PFA) or methanol (B129727) for fixation

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., anti-α-tubulin)

    • Fluorescently-labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Mounting medium

  • Procedure:

    • Treat cells on coverslips with this compound.

    • Fix the cells with either PFA or cold methanol.

    • If using PFA, permeabilize the cells.

    • Block non-specific binding with blocking buffer.

    • Incubate with the primary anti-tubulin antibody.

    • Wash and incubate with the fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Flow Cytometry for Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.

  • Materials:

    • Treated and untreated cells

    • Cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Procedure:

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice or at -20°C.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Ansamitocin_P3_Mechanism_of_Action Ansamitocin This compound Tubulin β-Tubulin Ansamitocin->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest p53 p53 Activation MitoticArrest->p53 Apoptosis Apoptosis p53->Apoptosis Resistance_Mechanisms Resistance Resistance to This compound Efflux Increased Drug Efflux (e.g., P-gp, MRP1) Resistance->Efflux Target Target Alteration (Tubulin Mutations) Resistance->Target Apoptosis Apoptosis Evasion (e.g., Bcl-2 Overexpression) Resistance->Apoptosis p53 p53 Inactivation Resistance->p53 Troubleshooting_Workflow Start Decreased Sensitivity to this compound Confirm Confirm Resistance (IC50 Shift) Start->Confirm Efflux Investigate Efflux Pumps (Western, Functional Assay) Confirm->Efflux Tubulin Sequence Tubulin Genes Efflux->Tubulin Negative OvercomeEfflux Use Efflux Pump Inhibitors (e.g., Verapamil) Efflux->OvercomeEfflux Positive Apoptosis Assess Apoptotic Pathway (Bcl-2, Caspases) Tubulin->Apoptosis p53 Check p53 Status Apoptosis->p53 Outcome Identify Resistance Mechanism & Select Alternative Strategy p53->Outcome OvercomeEfflux->Outcome

References

Ansamitocin P-3 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ansamitocin P-3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting guides, and frequently asked questions regarding the off-target effects of this compound and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent anti-tumor agent belonging to the maytansinoid family. Its primary on-target mechanism involves the inhibition of microtubule dynamics. It binds to tubulin, the fundamental protein subunit of microtubules, at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][2] This binding disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis.[1][3]

Q2: What are the known off-target effects and associated toxicities of this compound and other maytansinoids?

While highly potent against cancer cells, this compound and other maytansinoids have been associated with significant side effects in clinical settings, primarily neurotoxicity, gastrointestinal toxicity, and hepatotoxicity.[4][5] These toxicities are often dose-limiting and are attributed to the off-target effects of the molecule.

Q3: Has a specific off-target protein responsible for these toxicities been identified in human cells?

Recent studies have implicated Cytoskeleton-Associated Protein 5 (CKAP5) as a potential off-target for maytansinoid-based antibody-drug conjugates (ADCs), which may contribute to hepatotoxicity.[6][7] The interaction with CKAP5 appears to be specific to the maytansinoid payload (like DM1, a derivative of maytansine) and independent of the antibody's target.[6][8][9] This suggests that free maytansinoids, such as this compound, could also interact with CKAP5 in non-target tissues like the liver.

Q4: Does this compound have any effects on the immune system?

Yes, maytansinoids, including this compound, can induce immunogenic cell death (ICD) in cancer cells. This process involves the release of danger-associated molecular patterns (DAMPs), which can activate an immune response. This can lead to the release of various cytokines and chemokines, altering the tumor microenvironment and potentially recruiting immune cells.[10]

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides experimental approaches to help researchers identify and characterize potential off-target effects of this compound in their experimental systems.

Issue 1: Observing unexpected cellular phenotypes or toxicity at effective concentrations.

Possible Cause: this compound may be interacting with off-target proteins in your cell model.

Troubleshooting Steps:

  • Target Engagement Confirmation: First, confirm that the observed effects are not due to an unexpectedly high sensitivity to the on-target (tubulin) effect. Perform a dose-response curve and compare the effective concentration in your assay with the known IC50 values for tubulin inhibition.

  • Off-Target Identification using Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to identify the engagement of a compound with its target proteins in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature. A detailed protocol is provided below.

  • Chemoproteomic Profiling: For a broader, unbiased view of off-target interactions, consider using a chemoproteomic approach. This typically involves synthesizing a tagged version of this compound (e.g., with a photo-affinity label and a biotin (B1667282) handle) to pull down interacting proteins from cell lysates for identification by mass spectrometry.

Issue 2: Difficulty in distinguishing on-target versus off-target-driven apoptosis.

Possible Cause: Both on-target (mitotic arrest) and potential off-target effects can lead to apoptosis.

Troubleshooting Steps:

  • Cell Cycle Analysis: Perform flow cytometry analysis of cell cycle distribution. On-target tubulin inhibition should result in a clear G2/M arrest. Apoptosis occurring without a significant G2/M block may suggest an off-target mechanism.

  • Competitive Binding Assay: Use a known tubulin-binding fluorescent ligand to compete with this compound. If this compound's effect is solely on-target, its potency should directly correlate with its ability to displace the fluorescent ligand from tubulin. A detailed protocol outline is provided below.

  • Knockdown/Overexpression Studies: If a potential off-target is identified (e.g., CKAP5), use siRNA/shRNA to knock down its expression or an expression vector to overexpress it. A change in the cellular response to this compound upon modulation of the off-target protein level would provide strong evidence for its involvement.

Quantitative Data Summary

The following tables summarize key quantitative data for the on-target and potential off-target interactions of this compound and related maytansinoids.

Table 1: On-Target Activity of this compound

ParameterValueCell Line/SystemReference
IC₅₀ (Cell Proliferation) 20 ± 3 pMMCF-7 (Human Breast Adenocarcinoma)[1][2][3]
50 ± 0.5 pMHeLa (Human Cervical Carcinoma)[1][2][3]
140 ± 17 pMEMT-6/AR1 (Mouse Mammary Tumor)[1][2][3]
150 ± 1.1 pMMDA-MB-231 (Human Breast Adenocarcinoma)[1][2][3]
Kd (Binding to Tubulin) 1.3 ± 0.7 µMPurified Tubulin (in vitro)[1][2][3][11][12][13]

Table 2: Off-Target Interactions of Maytansinoids in Non-Mammalian and Mammalian Systems

Off-Target ProteinLigandInteraction ParameterValueSystemImplicationReference
FtsZThis compoundKd~1.3 µMActinosynnema pretiosum (bacterium)Toxicity to producing organism[11][13]
CKAP5 Maytansinoid ADCsBindingDemonstratedHuman HepatocytesPotential for Hepatotoxicity [6][7]

Note: A direct binding affinity (Kd) for this compound with human CKAP5 is not yet publicly available.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Identification

This protocol allows for the assessment of target engagement by observing the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cells of interest

  • This compound

  • PBS (Phosphate-Buffered Saline) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes and a thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against the target protein (e.g., β-tubulin) and potential off-target proteins (e.g., CKAP5)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Wash the cells with PBS and harvest them by scraping. Resuspend the cells in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Normalize the samples to the same protein concentration.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting using antibodies against your protein of interest (e.g., β-tubulin) and potential off-targets.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Competitive Tubulin-Binding Assay (Fluorescence-Based)

This assay determines the ability of this compound to compete with a fluorescently labeled ligand for binding to tubulin.

Materials:

  • Purified tubulin

  • A fluorescent tubulin ligand (e.g., a fluorescently labeled colchicine (B1669291) or vinblastine analog)

  • This compound

  • Assay buffer (e.g., PEM buffer)

  • Fluorometer or plate reader capable of measuring fluorescence intensity or fluorescence polarization

Procedure:

  • Prepare Reagents: Prepare a stock solution of purified tubulin, the fluorescent ligand, and a dilution series of this compound in the assay buffer.

  • Assay Setup: In a microplate, add a fixed concentration of tubulin and the fluorescent ligand to each well.

  • Competition: Add the dilution series of this compound to the wells. Include a control with no competitor.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity or fluorescence polarization in each well.

  • Data Analysis: As the concentration of this compound increases, it will displace the fluorescent ligand, leading to a change in the fluorescence signal. Plot the change in fluorescence against the concentration of this compound. Fit the data to a competitive binding equation to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Visualizations

Signaling Pathways and Molecular Interactions

Ansamitocin_P3_Pathway cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects AP3 This compound Tubulin β-Tubulin AP3->Tubulin Binds (Kd ≈ 1.3 µM) Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitosis Mitotic Arrest (G2/M) Microtubule->Mitosis SAC Spindle Assembly Checkpoint Activation Mitosis->SAC Triggers Apoptosis_On Apoptosis SAC->Apoptosis_On Induces AP3_off This compound CKAP5 CKAP5 (Hepatocytes) AP3_off->CKAP5 Binds (Hypothesized) DAMPs DAMPs Release (from cancer cells) AP3_off->DAMPs Induces in Tumor Cells Hepatotoxicity Hepatotoxicity CKAP5->Hepatotoxicity ImmuneCell Immune Cells Cytokines Cytokine Release (e.g., IL-6, TNF-α) ImmuneCell->Cytokines Releases DAMPs->ImmuneCell Activates Inflammation Inflammation Cytokines->Inflammation Troubleshooting_Workflow Start Start: Unexpected Toxicity Observed CheckDose Is the effective concentration far below known IC50s? Start->CheckDose OnTarget Likely On-Target Toxicity in a sensitive model CheckDose->OnTarget No OffTargetHypothesis Hypothesize Off-Target Effect CheckDose->OffTargetHypothesis Yes CETSA Perform Cellular Thermal Shift Assay (CETSA) OffTargetHypothesis->CETSA Proteomics Perform Chemoproteomic Profiling OffTargetHypothesis->Proteomics Hits Potential Off-Target Proteins Identified CETSA->Hits Proteomics->Hits Validate Validate Hits (e.g., siRNA, competitive binding) Hits->Validate Confirmed Off-Target Confirmed Validate->Confirmed Validation Successful NoHits No Hits Identified Validate->NoHits Validation Fails ReEvaluate Re-evaluate experimental conditions or consider alternative mechanisms NoHits->ReEvaluate

References

challenges in Ansamitocin P-3 fermentation and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ansamitocin P-3 (AP-3) fermentation and purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the production of this potent antitumor agent.

Troubleshooting Guide: Fermentation

This section addresses common issues that may arise during the fermentation of Actinosynnema pretiosum for AP-3 production.

Q1: What are the primary causes of low this compound (AP-3) yield and how can they be addressed?

Low AP-3 yield is a significant challenge, often stemming from several factors ranging from suboptimal culture conditions to inherent biological limitations.[1][2]

  • Suboptimal Medium Composition: The choice of carbon and nitrogen sources is critical. While glucose supports good biomass, fructose (B13574) has been shown to increase AP-3 yield significantly, potentially by stimulating key genes in the secondary metabolism pathways.[3] Economical substrates like cane molasses, glycerol, and cold-pressed soybean powder have also been optimized to enhance production.[2]

  • Poor Dissolved Oxygen (DO) Levels: AP-3 biosynthesis is an aerobic process. Poor oxygen supply, often due to increased viscosity from mycelial growth, can limit yield.[1] Supplementing the medium with oxygen vectors like soybean oil can improve DO levels and has been shown to increase AP-3 production by nearly 50%.[1][4]

  • Limited Precursor Supply: The biosynthesis of AP-3 requires specific precursors like 3-amino-5-hydroxybenzoic acid (AHBA) and a unique glycolate (B3277807) unit.[5][6] Enhancing the supply of these precursors through metabolic engineering, such as overexpressing key biosynthetic genes (e.g., asm13-17), can significantly boost the final titer.[5]

  • Product-Induced Toxicity: High concentrations of AP-3 can inhibit the growth of the producing strain, Actinosynnema pretiosum.[7][8] The compound has been found to target the cell division protein FtsZ.[8][9] Engineering the strain to improve its resistance, for instance by overexpressing the FtsZ-encoding gene, can lead to higher yields.[7][9]

  • Competing Metabolic Pathways: Cellular resources can be diverted to other secondary metabolite pathways. Using CRISPR-Cas9 to inactivate competing polyketide synthase (PKS) gene clusters can redirect metabolic flux towards AP-3 synthesis, increasing production.[10]

Q2: How can I improve batch-to-batch consistency in my AP-3 fermentation?

Inconsistent production is a common issue in fermentation processes. Key areas to control include:

  • Inoculum Quality: Standardize the age, size, and physiological state of the seed culture. Use a consistent protocol for preparing the inoculum, starting from a well-preserved stock culture.

  • Raw Material Variability: The quality of complex media components like yeast extract or soybean powder can vary between suppliers and batches. Whenever possible, use defined media or perform quality control on raw materials.

  • Process Parameter Control: Strictly control and monitor key fermentation parameters such as pH, temperature, agitation, and aeration rates.[11] Automated bioreactor control systems can help maintain consistency.[11]

Q3: My fermentation broth is excessively foaming. What are the recommended control strategies?

Foaming is caused by the interaction of proteins, gases, and mycelia during agitated fermentation.

  • Antifoam Agents: Use food-grade antifoam agents like silicone-based compounds or polypropylene (B1209903) glycol. Add them at the beginning of the fermentation or use a foam-responsive automated dosing system.

  • Mechanical Foam Breakers: Many bioreactors are equipped with mechanical foam breakers (e.g., a Rushton turbine at the liquid-gas interface) that can disrupt foam.

  • Medium Modification: High concentrations of certain proteins or surfactants in the medium can exacerbate foaming. Optimizing the medium composition can sometimes reduce this issue.

Troubleshooting Guide: Purification

Isolating high-purity AP-3 from a complex fermentation broth presents a significant challenge.[12][13] This section provides solutions to common purification problems.

Q1: What is the most effective method for extracting AP-3 from the fermentation broth to ensure high recovery?

The initial extraction is a critical step for overall yield.

  • Solvent Extraction: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting AP-3 from the culture broth.[6][14]

  • Whole Broth Extraction: To maximize recovery, extraction is often performed on the whole broth (including mycelia) after adding a filter aid.[15]

  • Sample Preparation for Analysis: For analytical purposes, samples from the fermentation broth can be diluted with ethanol (B145695) or acetonitrile, vortexed, and centrifuged to prepare the supernatant for HPLC analysis.[15]

Q2: I am having difficulty separating AP-3 from its structurally similar analogs. How can I improve chromatographic resolution?

The fermentation broth contains several ansamitocin analogs (P-0, P-1, P-2, P-4, etc.) that can be difficult to separate.[1][15]

  • Column Chromatography: Sequential column chromatography using stationary phases like silica (B1680970) gel or neutral alumina (B75360) is a standard approach.[12]

  • High-Performance Counter-Current Chromatography (HPCCC): This technique has been successfully used for the preparative isolation of AP-3. A two-phase solvent system of hexane-ethyl acetate-methanol-water can yield AP-3 with over 98% purity in a single step.[13]

  • Reverse-Phase HPLC: For analytical and semi-preparative scale, reverse-phase HPLC with a C18 column is effective. A mobile phase of methanol (B129727)/water or acetonitrile/water is typically used for separation, with detection at 254 nm.[1][6]

Q3: How can I prevent the degradation of AP-3 during the purification process?

AP-3, like many complex natural products, can be sensitive to chemical and physical stress.

  • Temperature Control: Perform purification steps at reduced temperatures (e.g., 4°C or on ice) whenever possible to minimize thermal degradation.

  • pH Stability: Avoid exposure to strong acids or bases, as they can catalyze hydrolysis or other degradation reactions. Maintain a neutral pH range during extraction and chromatography unless a specific pH is required for separation.

  • Light Protection: Protect the compound from direct light, especially UV light, by using amber glassware or covering equipment with aluminum foil.

Frequently Asked Questions (FAQs)

Q: What is the typical reported yield of this compound? A: AP-3 yields vary widely depending on the strain, medium, and fermentation strategy. Titers have been reported from as low as 12 mg/L to over 750 mg/L in highly optimized and genetically engineered strains.[5][15]

Q: What are the key biosynthetic precursors for AP-3? A: The biosynthesis of AP-3 starts with 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the aminoshikimate pathway.[6] The polyketide backbone is then assembled by a Type I polyketide synthase (PKS) using acetate, propionate, and a unique glycolate unit as extenders.[6]

Q: What analytical methods are used to quantify AP-3? A: The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 254 nm).[1][6] For higher sensitivity and specificity, especially for pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used.[14]

Q: What is the mechanism of action of this compound? A: AP-3 is a potent microtubule inhibitor.[16] In eukaryotic cells, it binds to β-tubulin, disrupting microtubule assembly. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7][16] Its derivatives are used as the cytotoxic "warhead" in antibody-drug conjugates (ADCs) like Trastuzumab emtansine (T-DM1).[1][9]

Data & Protocols

Quantitative Data Summary

Table 1: Effect of Optimization Strategies on this compound Production

StrategyStrain / ConditionAP-3 Titer (mg/L)Fold IncreaseReference
Control A. pretiosum (Wild Type)~18-45-[6][8]
Divalent Ion Addition + Mg²⁺853.0[17]
Oxygen Vector + 0.52% Soybean Oil106.041.5[1][4]
Medium Optimization Cane Molasses, Glycerol141-[2]
Metabolic Engineering Overexpression of asm13-17 & asmUdpg680.5-[5]
Fed-Batch Strategy Engineered Strain + Fructose/Isobutanol Feed757.7-[5]
Target Engineering Overexpression of dTGD83.471.85[8]
Experimental Protocols

Protocol 1: General Fermentation of Actinosynnema pretiosum

  • Strain Activation: Culture A. pretiosum on a suitable agar (B569324) medium (e.g., YMG: 0.4% yeast extract, 1% malt (B15192052) extract, 0.4% glucose, 1.5% agar) at 28-30°C for 48-72 hours.[7]

  • Seed Culture: Inoculate a loopful of spores or mycelia into a seed medium (e.g., S1 medium: 0.5% yeast extract, 3% tryptone soya broth, 10.3% sucrose). Incubate at 28°C with shaking at 220 rpm for 48 hours.[6][7]

  • Production Culture: Transfer the seed culture (typically 3-10% v/v) into the production fermentation medium. Various media have been described, often containing sources like yeast extract, tryptone, and specific carbon sources (e.g., fructose, glycerol).[1][2][7]

  • Incubation: Incubate the production culture at 28°C with shaking at 220 rpm for 144-168 hours.[3][6] Monitor parameters such as pH, cell growth (dry cell weight), and AP-3 production periodically.

  • Harvest: After the fermentation period, harvest the entire broth for extraction.

Protocol 2: AP-3 Extraction and Quantification by HPLC

  • Extraction: Add two volumes of methanol or ethyl acetate to one volume of the whole fermentation broth.[9]

  • Lysis & Mixing: Sonicate the mixture for 30 minutes to lyse the cells and ensure thorough extraction.[9]

  • Clarification: Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris.

  • Filtration: Collect the supernatant and filter it through a 0.22-µm syringe filter into an HPLC vial.[9]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][6]

    • Mobile Phase: Isocratic elution with 70% methanol in water.[1] An acetonitrile-water gradient can also be used.[6]

    • Flow Rate: 0.8 - 1.0 mL/min.[1]

    • Detection: UV detector at 254 nm.[1][6]

    • Quantification: Calculate the concentration of AP-3 by comparing the peak area to a standard curve prepared with a purified AP-3 standard.[9]

Visualizations

Fermentation_Purification_Workflow cluster_ferm Fermentation Stage cluster_pur Purification Stage cluster_qc Quality Control Strain Strain Activation (A. pretiosum) Seed Seed Culture (48h) Strain->Seed Prod Production Fermentation (144-168h) Seed->Prod Extract Solvent Extraction (Ethyl Acetate) Prod->Extract Chrom Chromatography (HPCCC / Column) Extract->Chrom Cryst Crystallization Chrom->Cryst HPLC HPLC / LC-MS Analysis Chrom->HPLC Final High-Purity AP-3 Cryst->Final Final->HPLC Low_Yield_Troubleshooting cluster_ferm Fermentation Parameters cluster_strain Strain Characteristics Start Low AP-3 Yield Detected Media Optimize Medium? (Carbon/Nitrogen Source) Start->Media Oxygen Improve Oxygen Supply? (Add Oxygen Vector) Start->Oxygen Precursor Enhance Precursors? (Metabolic Engineering) Start->Precursor Toxicity Improve Strain Resistance? (Overexpress Targets) Start->Toxicity Competition Remove Competing Pathways? (CRISPR Knockout) Start->Competition Solution1 Improved Titer Media->Solution1 Implement New Medium Solution2 Improved Titer Oxygen->Solution2 Supplement Soybean Oil Solution3 Improved Titer Precursor->Solution3 Overexpress asm Genes Solution4 Improved Titer Toxicity->Solution4 Overexpress ftsz Gene Solution5 Improved Titer Competition->Solution5 Delete Competing PKS clusters AP3_Biosynthesis_Pathway UDP_Glucose UDP-Glucose AHBA 3-Amino-5-Hydroxy- benzoic Acid (AHBA) UDP_Glucose->AHBA Aminoshikimate Pathway Proansamitocin Proansamitocin AHBA->Proansamitocin PKS_Units Acetate & Propionate Extender Units PKS_Units->Proansamitocin Type I PKS Glycolate Glycolate Unit Glycolate->Proansamitocin AP3 This compound Proansamitocin->AP3 Post-PKS Modifications (Methylation, etc.)

References

Ansamitocin P-3 batch-to-batch consistency testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Ansamitocin P-3.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent microtubule inhibitor belonging to the maytansinoid family of macrolide antibiotics.[1] Its primary mechanism of action involves binding to tubulin, a key protein in the formation of microtubules. This binding disrupts microtubule assembly, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequently inducing apoptosis (programmed cell death).[1]

2. What are the main applications of this compound in research and drug development?

This compound is widely used as a cytotoxic "warhead" in the development of antibody-drug conjugates (ADCs).[2] In this application, it is chemically linked to a monoclonal antibody that specifically targets cancer cells, allowing for the targeted delivery of the potent cytotoxic agent. It is also used in fundamental research to study microtubule dynamics and the cellular processes of mitosis and apoptosis.

3. What are the recommended storage and handling conditions for this compound?

This compound should be stored in a well-sealed container at 2-8°C.[][4] For long-term storage, -20°C is recommended.[5] It should be protected from light and moisture. When handling, it is crucial to use personal protective equipment, including gloves, safety goggles, and a lab coat, and to work in a well-ventilated area or a chemical fume hood to avoid inhalation and contact with skin and eyes.[4][5][6]

4. In which solvents is this compound soluble?

This compound is soluble in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol (B129727).[1][][7] It is important to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1]

Troubleshooting Guides

Cell-Based Assay Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent cytotoxic effects between experiments. 1. Batch-to-batch variability of this compound: Differences in purity or potency between batches can lead to varied results. 2. Inconsistent cell health or passage number: Cells that are unhealthy or have been passaged too many times may respond differently to treatment. 3. Inaccurate drug concentration: Errors in serial dilutions or improper dissolution of the compound.1. Perform batch-to-batch consistency testing: Always qualify a new batch of this compound before use in critical experiments. Refer to the "Batch-to-Batch Consistency Testing" section for recommended protocols. 2. Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent cell seeding density. Regularly monitor cell viability and morphology.[8] 3. Prepare fresh drug dilutions for each experiment: Ensure complete dissolution of the stock solution before making further dilutions. Use calibrated pipettes for accuracy.
Precipitation of this compound in cell culture medium. 1. Low solubility in aqueous media: this compound has limited solubility in aqueous buffers. 2. High final concentration of organic solvent: A high percentage of the solvent used for the stock solution (e.g., DMSO) can be toxic to cells and cause precipitation when added to the medium.1. Prepare intermediate dilutions: Serially dilute the stock solution in a suitable solvent before adding it to the cell culture medium to ensure it is fully dispersed. 2. Maintain a low final solvent concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-related cytotoxicity and precipitation.
Unexpected off-target toxicity. 1. Hepatotoxicity: Maytansinoids, including this compound, have been associated with hepatotoxicity.[2][9] 2. Neurotoxicity: Early clinical trials of maytansinoids also reported neurotoxicity as a side effect.[2]1. Use appropriate in vitro models: When investigating liver-related effects, consider using primary hepatocytes or liver-derived cell lines. 2. Monitor for specific markers of toxicity: Assess relevant biomarkers for hepatotoxicity and neurotoxicity in your experimental system.
Antibody-Drug Conjugation (ADC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low drug-to-antibody ratio (DAR). 1. Inefficient conjugation reaction: Suboptimal reaction conditions (pH, temperature, time) or inappropriate linker chemistry. 2. Degradation of this compound or linker: The compound or linker may be unstable under the conjugation conditions.1. Optimize reaction conditions: Systematically vary the pH, temperature, and incubation time of the conjugation reaction. Ensure the appropriate linker chemistry is being used for the available functional groups on the antibody. 2. Use fresh, high-quality reagents: Ensure the this compound and linker are of high purity and have not degraded.
Formation of aggregates. 1. Hydrophobicity of the drug: this compound is a hydrophobic molecule, and its conjugation to an antibody can increase the overall hydrophobicity, leading to aggregation. 2. High DAR: A high number of drug molecules per antibody can increase the propensity for aggregation.1. Include excipients: Use formulation buffers containing stabilizing excipients such as polysorbate 20 or 80. 2. Optimize the DAR: Aim for a lower, more controlled DAR to minimize aggregation while maintaining potency.[10]
Inconsistent ADC batches. 1. Variability in starting materials: Differences in the purity or reactivity of the antibody, linker, or this compound. 2. Lack of process control: Variations in the conjugation and purification processes.1. Thoroughly characterize all starting materials: Ensure consistent quality of the antibody, linker, and this compound. 2. Standardize the manufacturing process: Implement strict process controls for all steps of the conjugation and purification process.

Batch-to-Batch Consistency Testing

Ensuring the consistency of this compound batches is critical for reproducible experimental results and the development of safe and effective therapeutics. The following table summarizes key quality control tests.

ParameterMethodAcceptance Criteria
Identity 1H-NMR, LC-MSSpectrum conforms to the reference standard.
Purity HPLC-UV≥95%
Related Substances HPLC-UV, LC-MSIndividual impurities ≤0.5%, Total impurities ≤2.0%
Potency In vitro cell-based cytotoxicity assayIC50 within a specified range of the reference standard.
Residual Solvents Gas Chromatography (GC)Within ICH limits.
Water Content Karl Fischer Titration≤1.0%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)[11]

    • This compound standard and sample.

  • Chromatographic Conditions:

    • Mobile Phase: 70% Methanol in water.[11]

    • Flow Rate: 0.8 mL/min.[11]

    • Column Temperature: 25°C.[11]

    • Detection Wavelength: 254 nm.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the blank (mobile phase), followed by the this compound standard and the sample solution.

    • Record the chromatograms for a sufficient run time to allow for the elution of all components.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

This protocol outlines a general approach for the identification and quantification of impurities in this compound samples.

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • C8 or C18 reverse-phase column.[12]

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • This compound sample.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the main compound from its impurities (e.g., a linear gradient from 30% to 90% B over 20 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan for impurity identification and multiple reaction monitoring (MRM) for quantification.

    • Precursor/Product Ion Pair (for MRM of this compound): m/z 635.2 / 547.2.[12]

    • Optimize other MS parameters (e.g., capillary voltage, source temperature, collision energy) for optimal sensitivity.

  • Sample Preparation:

    • Prepare a solution of the this compound sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 0.1 mg/mL.

  • Procedure:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Inject the sample.

    • Acquire data in both full scan and MRM modes.

  • Data Analysis:

    • In full scan mode, identify potential impurities by searching for masses that correspond to known degradation products or synthetic byproducts of this compound.

    • Use the fragmentation patterns from the MS/MS spectra to confirm the identity of the impurities.

    • In MRM mode, quantify the identified impurities using appropriate reference standards if available, or as a percentage of the main compound.

Visualizations

Ansamitocin_P3_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Microtubule This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Mitotic Arrest Mitotic Arrest Mitotic Spindle->Mitotic Arrest Disruption leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces Batch_Consistency_Workflow Start Start Receive New Batch Receive New Batch Start->Receive New Batch Perform QC Tests Perform QC Tests Receive New Batch->Perform QC Tests Identity, Purity, Potency, etc. Compare to Reference Compare to Reference Perform QC Tests->Compare to Reference Batch Meets Specs? Batch Meets Specs? Compare to Reference->Batch Meets Specs? Release for Use Release for Use Batch Meets Specs?->Release for Use Yes Investigate & Reject Investigate & Reject Batch Meets Specs?->Investigate & Reject No

References

Technical Support Center: Ansamitocin P-3 in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansamitocin P-3. Our goal is to help you minimize precipitation and ensure the stability and efficacy of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in culture media?

This compound is a potent anti-tumor agent and a member of the maytansinoid family of microtubule inhibitors. Structurally, it is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. This inherent hydrophobicity is the primary reason for its tendency to precipitate when diluted from an organic solvent stock into an aqueous-based medium.

Q2: What is the best solvent for preparing an this compound stock solution?

Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be further diluted into your culture medium.

Q3: What is the maximum recommended final concentration of DMSO in the culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%. High concentrations of DMSO can have detrimental effects on cell health and may interfere with your experimental results.

Q4: Can I filter the culture medium to remove this compound precipitate?

Filtering the medium after precipitation has occurred is not recommended. The precipitate is the active compound, and removing it will lead to an unknown and lower effective concentration of this compound in your experiment, rendering the results unreliable. It is crucial to address the root cause of the precipitation.

Q5: How does serum in the culture medium affect the solubility of this compound?

Serum, such as Fetal Bovine Serum (FBS), contains proteins like albumin that can bind to hydrophobic compounds, thereby increasing their apparent solubility in the culture medium. However, this effect is limited, and precipitation can still occur at high concentrations of this compound, even in the presence of serum.

Q6: How stable is this compound in culture medium at 37°C?

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Culture Media

Cause: This is the most common issue and is often referred to as "crashing out." It occurs when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into the aqueous environment of the culture medium, exceeding its solubility limit.

Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound exceeds its solubility in the culture medium.Decrease the final working concentration. Perform a dose-response experiment to determine the maximum soluble concentration in your specific medium and cell line.
Rapid Dilution Adding the concentrated DMSO stock directly to a large volume of medium causes a rapid solvent exchange, leading to precipitation.Employ a stepwise dilution method. First, dilute the DMSO stock into a small volume of complete, pre-warmed medium (containing serum), and then add this intermediate dilution to the final volume of medium.
Low Media Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.
High DMSO Stock Concentration Using a very high concentration stock may necessitate a large dilution factor, increasing the risk of localized high concentrations and precipitation.Consider preparing an intermediate stock solution in DMSO at a lower concentration before the final dilution into the medium.
Issue 2: Precipitation Occurs Over Time in the Incubator

Cause: The compound may be slowly coming out of solution due to temperature fluctuations, interaction with media components, or degradation.

Solutions:

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing the culture vessels from the incubator can cause temperature cycling, affecting solubility.Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with a stage-top incubator.
Interaction with Media Components This compound may interact with components in the medium over time, leading to the formation of insoluble complexes.If using a serum-free medium, consider adding a carrier protein like bovine serum albumin (BSA) to help maintain solubility.
Compound Degradation The compound may be degrading into less soluble byproducts.Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted solutions for extended periods.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Notes
DMSO 100 mg/mL (157.44 mM)Use fresh, anhydrous DMSO as it is hygroscopic.
Ethanol 55 mg/mL---
Methanol 10 mg/mL---
DMF 20 mg/mL---
Water 10.4 µg/mL (approx. 16.4 µM)Considered practically insoluble for most cell culture applications.

Table 2: Recommended Maximum Final Concentrations in Cell Culture

Parameter Recommendation Rationale
Final DMSO Concentration < 0.1% (v/v)To minimize solvent-induced cytotoxicity.
This compound Working Concentration Dependent on cell line (typically in the pM to low nM range)Start with a low concentration and perform a dose-response curve to determine the optimal concentration for your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO and a non-precipitating working solution in culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • In a sterile microcentrifuge tube, weigh out the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Brief sonication in a water bath can be used if necessary.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 100 nM in Culture Medium):

    • Pre-warm the complete cell culture medium to 37°C.

    • Stepwise Dilution:

      • Prepare an intermediate dilution of the 10 mM stock solution in anhydrous DMSO (e.g., 100 µM).

      • In a sterile tube, add a small volume of the pre-warmed complete medium (e.g., 200 µL).

      • While gently vortexing the medium, add a small volume of the 100 µM intermediate stock solution to the medium.

      • Add this intermediate dilution to the final volume of pre-warmed complete culture medium to achieve the desired final concentration of 100 nM.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application stock_prep Dissolve this compound in Anhydrous DMSO (10 mM) aliquot Aliquot and Store at -80°C stock_prep->aliquot prewarm Pre-warm Complete Culture Medium (37°C) stepwise_dilution Stepwise Dilution into Pre-warmed Medium prewarm->stepwise_dilution intermediate_dilution Prepare Intermediate Dilution in DMSO (e.g., 100 µM) intermediate_dilution->stepwise_dilution final_dilution Add to Final Volume of Pre-warmed Medium stepwise_dilution->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells

Caption: Workflow for preparing this compound working solution.

signaling_pathway This compound Induced Apoptosis Signaling Pathway ansamitocin This compound tubulin Tubulin Depolymerization ansamitocin->tubulin Inhibits mitotic_arrest Mitotic Arrest (G2/M Phase) tubulin->mitotic_arrest mad2_bubr1 Activation of Mad2 and BubR1 mitotic_arrest->mad2_bubr1 p53 p53 Activation mad2_bubr1->p53 bax Upregulation of Bax p53->bax bcl2 Downregulation of Bcl-2 p53->bcl2 cytochrome_c Mitochondrial Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibits caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: this compound induced apoptosis signaling pathway.

Validation & Comparative

Ansamitocin P-3 versus Maytansine: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of potent cytotoxic agents for cancer therapy, ansamitocin P-3 and its structural analog, maytansine (B1676224), have garnered significant attention. Both belong to the maytansinoid family, a class of compounds known for their profound anti-mitotic activity.[1] This guide provides a detailed comparison of the cytotoxicity of this compound and maytansine, supported by experimental data, to assist researchers and drug development professionals in their understanding and application of these molecules.

Comparative Cytotoxicity

Experimental evidence demonstrates that this compound exhibits greater cytotoxic potency than maytansine in certain cancer cell lines. A key study revealed that in MCF-7 breast cancer cells, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 20 ± 2 pM, indicating its exceptional potency.[1] In the same cell line, maytansine was reported to have an IC50 of 710 pM, suggesting that this compound is significantly more potent.[1]

This compound has also shown potent inhibitory effects on the proliferation of other cancer cell lines, with IC50 values of 50 ± 0.5 pM in HeLa cells, 140 ± 17 pM in EMT-6/AR1 cells, and 150 ± 1.1 pM in MDA-MB-231 cells.[1] Maytansinoids, as a class, are recognized for being 100 to 1000 times more cytotoxic than many conventional anticancer agents.[2]

CompoundCell LineIC50 Value
This compoundMCF-720 ± 3 pM[1]
MaytansineMCF-7710 pM[1]
This compoundHeLa50 ± 0.5 pM[1]
This compoundEMT-6/AR1140 ± 17 pM[1]
This compoundMDA-MB-231150 ± 1.1 pM[1]

Mechanism of Action: Targeting Microtubule Dynamics

Both this compound and maytansine exert their cytotoxic effects by targeting microtubules, essential components of the cellular cytoskeleton involved in cell division.[1][3] These compounds bind to tubulin, the protein subunit of microtubules, and inhibit their assembly.[1][4] This disruption of microtubule dynamics leads to a blockage of cells in the mitotic phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[1][3]

Interestingly, the binding site of this compound on tubulin is believed to partially overlap with that of vinblastine, another well-known microtubule inhibitor.[1] The binding of this compound to tubulin has a dissociation constant (Kd) of 1.3 ± 0.7 µM, which is comparable to that of maytansine (0.86 µM).[1]

The downstream effects of this mitotic arrest include the activation of spindle assembly checkpoint proteins, such as Mad2 and BubR1.[1] Subsequently, the p53-mediated apoptotic pathway is induced, leading to cancer cell death.[1][3]

G cluster_drug Drug Action cluster_cellular Cellular Events Ansamitocin_P3 This compound / Maytansine Tubulin Tubulin Binding Ansamitocin_P3->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Leads to Mitotic_Arrest Mitotic Arrest Microtubule_Depolymerization->Mitotic_Arrest Causes Spindle_Checkpoint Spindle Checkpoint Activation (Mad2, BubR1) Mitotic_Arrest->Spindle_Checkpoint Triggers p53_Activation p53 Activation Spindle_Checkpoint->p53_Activation Induces Apoptosis Apoptosis p53_Activation->Apoptosis Results in

Caption: Mechanism of action for this compound and Maytansine.

Experimental Protocols

The evaluation of the cytotoxicity of this compound and maytansine typically involves a series of well-established cell-based assays.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of this compound or maytansine for a defined period (e.g., 24, 48, or 72 hours).[5][7]

  • MTT Addition: Following treatment, an MTT solution is added to each well, and the plate is incubated for a few hours.[5][7] Metabolically active cells convert the yellow MTT into purple formazan (B1609692) crystals.[6][7]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or an acidified SDS solution).[5][7]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).[5] The intensity of the purple color is directly proportional to the number of viable cells.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with this compound or Maytansine Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Incubation Incubate for 2-4 hours MTT_Addition->Incubation Formazan_Solubilization Solubilize formazan crystals Incubation->Formazan_Solubilization Absorbance_Reading Read absorbance Formazan_Solubilization->Absorbance_Reading End End Absorbance_Reading->End

References

A Comparative Guide to Ansamitocin P-3 and DM1 as Antibody-Drug Conjugate Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibody-drug conjugates (ADCs), maytansinoids represent a class of exceptionally potent cytotoxic agents. Among them, Ansamitocin P-3 and its derivative, DM1, are pivotal molecules. This guide provides an objective comparison of their roles and performance as ADC payloads, supported by available data, to inform preclinical and clinical development strategies.

Introduction: From Natural Product to Engineered Payload

This compound is a highly potent anti-tumor antibiotic first isolated from the fermentation of Actinosynnema pretiosum.[1][2] It belongs to the maytansinoid family, which exerts its cytotoxic effects by inhibiting microtubule assembly.[3][4] While incredibly potent, the native structure of this compound is not suitable for direct, stable conjugation to monoclonal antibodies.

To overcome this, DM1 (Mertansine) was developed. DM1 is a semi-synthetic derivative of this compound, specifically engineered to contain a thiol group.[5][6] This modification enables the stable covalent attachment of the cytotoxin to an antibody via a linker, a critical step in creating a functional and safe ADC. Therefore, the primary distinction is that this compound is the natural precursor, while DM1 is the conjugation-ready payload that has been successfully incorporated into clinically approved ADCs like Trastuzumab emtansine (T-DM1 or Kadcyla®).[2][7]

Structural and Functional Comparison

The fundamental difference between this compound and DM1 lies in the ester side chain at the C3 position. In this compound, this is an isobutyryl group. In DM1, this has been replaced with a bulkier side chain containing a hindered thiol, which serves as the attachment point for the ADC linker.[5][6] This seemingly small change is what makes DM1 a viable clinical payload.

G cluster_AP3 This compound Structure cluster_DM1 DM1 Structure AP3_img DM1_img AP3_img->DM1_img Semi-synthesis (Modification at C3) AP3_label C3-isobutyryl group (Not suitable for stable conjugation) DM1_label C3-thiol-containing side chain (Engineered for linker attachment)

Caption: Structural evolution from this compound to DM1.

Mechanism of Action: Microtubule Disruption

Both this compound and DM1 share the same intracellular mechanism of action. After being released inside a target cancer cell, they bind to tubulin at the vinblastine (B1199706) site, preventing its polymerization into microtubules.[3][4] This disruption of the microtubule network is critical, as it halts the cell cycle in the G2/M phase, leading to mitotic catastrophe and ultimately, apoptosis (programmed cell death).

G ADC ADC in Circulation TargetCell Target Cancer Cell (Antigen-Positive) ADC->TargetCell Binds to Surface Antigen Internalization Receptor-Mediated Endocytosis TargetCell->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome PayloadRelease DM1 / AP-3 Payload Release Lysosome->PayloadRelease Tubulin Free Tubulin Dimers PayloadRelease->Tubulin Binds to Tubulin Microtubule Microtubule Assembly PayloadRelease->Microtubule Inhibits Assembly Tubulin->Microtubule Polymerization MPhase Mitosis (M-Phase) Microtubule->MPhase Forms Mitotic Spindle Apoptosis Apoptosis (Cell Death) MPhase->Apoptosis Blocked G start Start: Select Target & Antibody payload Select & Synthesize Payload (e.g., DM1) start->payload conjugation Linker Selection & Antibody Conjugation payload->conjugation purification ADC Purification & Characterization (DAR) conjugation->purification invitro In Vitro Testing (Cytotoxicity, Binding) purification->invitro invivo In Vivo Efficacy (Xenograft Models) invitro->invivo Promising Candidate tox Preclinical Toxicology (Safety Assessment) invivo->tox end IND-Enabling Studies tox->end

References

Ansamitocin P-3: A Comparative Guide to its Effects on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ansamitocin P-3's effects on microtubule dynamics with other well-established microtubule-targeting agents. The information presented is supported by experimental data to assist researchers in evaluating its potential as an anti-cancer agent.

Mechanism of Action: this compound as a Microtubule Destabilizer

This compound is a potent anti-mitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics. It functions as a microtubule depolymerizing agent by binding directly to tubulin, the fundamental protein subunit of microtubules.[1][2] This binding occurs at a site that partially overlaps with the binding site of vinblastine (B1199706), another well-known microtubule destabilizer.[1][3] The interaction between this compound and tubulin induces a conformational change in the tubulin protein, which in turn inhibits its assembly into microtubules and promotes the disassembly of existing ones.[1][2]

The disruption of microtubule integrity has profound consequences for cellular processes, particularly during cell division. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[1][4][5] This mitotic arrest triggers the spindle assembly checkpoint, a crucial cellular surveillance mechanism.

Signaling Pathway of this compound Induced Apoptosis

The prolonged mitotic arrest induced by this compound activates the spindle checkpoint surveillance proteins, Mad2 and BubR1.[1][2][5] This activation ultimately culminates in programmed cell death, or apoptosis, through a p53-mediated pathway.[1][2][5]

AnsamitocinP3_Pathway AP3 This compound Tubulin Tubulin AP3->Tubulin MT Microtubule Depolymerization Tubulin->MT MitoticArrest Mitotic Arrest (G2/M Phase) MT->MitoticArrest SpindleCheckpoint Activation of Mad2/BubR1 MitoticArrest->SpindleCheckpoint p53 p53 Activation SpindleCheckpoint->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Comparative Performance: this compound vs. Other Microtubule Inhibitors

To contextualize the efficacy of this compound, it is compared with two standard microtubule-targeting drugs: Vinblastine, which shares a similar mechanism of action, and Paclitaxel (B517696), which has an opposing, microtubule-stabilizing effect.

Data Presentation: In Vitro Cytotoxicity and Tubulin Binding

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, Vinblastine, and Paclitaxel in various cancer cell lines, along with their tubulin binding affinities.

Table 1: IC50 Values in Human Cancer Cell Lines (Molar Concentration)
Cell Line This compound Vinblastine Paclitaxel
MCF-7 (Breast)20 ± 3 pM[1]0.68 nM[6]2.5 - 7.5 nM[7]
HeLa (Cervical)50 ± 0.5 pM[1]~3.5 nM5.39 ± 0.208 nM[8]
MDA-MB-231 (Breast)150 ± 1.1 pM[1]Not readily available~10 nM[9]
EMT-6/AR1 (Murine Mammary)140 ± 17 pM[1]Not readily availableNot readily available

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Tubulin Binding Affinity
Compound Dissociation Constant (Kd)
This compound1.3 ± 0.7 µM[1][2][10]
VinblastineAffinity constant (Ka) of ~3-4 x 10³ M⁻¹ for microtubules[11]
PaclitaxelCellular Ki = 22 nM[12]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to assess the effects of chemical compounds on microtubule dynamics and cell viability.

Experimental Workflow

The general workflow for validating the effect of a compound like this compound on microtubule dynamics involves a series of in vitro and cell-based assays.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Validation Cytotoxicity Cytotoxicity Assay (SRB) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Microtubule Microtubule Visualization (Immunofluorescence) CellCycle->Microtubule Binding Tubulin Binding Assay Microtubule->Binding Apoptosis Apoptosis Assay Binding->Apoptosis

Caption: General experimental workflow for validating microtubule inhibitors.

Key Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

  • Principle: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[3]

  • Methodology:

    • Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.

    • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 hours).

    • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[13]

    • Staining: Wash the plates with water and stain the cells with 0.4% SRB solution for 30 minutes at room temperature.[14]

    • Washing: Remove the unbound dye by washing with 1% acetic acid.[14]

    • Solubilization and Absorbance Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at 510-570 nm using a microplate reader.[13][15]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Cell Cycle Analysis (Flow Cytometry)

  • Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

  • Methodology:

    • Cell Treatment and Harvesting: Treat cells with the compound for the desired time, then harvest the cells by trypsinization.

    • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[17][18]

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[18]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.[19]

3. Visualization of Microtubule Network (Immunofluorescence Microscopy)

  • Principle: This technique uses fluorescently labeled antibodies to visualize the microtubule cytoskeleton within cells.

  • Methodology:

    • Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compound.

    • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.[20]

    • Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.[20]

    • Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to tubulin (e.g., anti-α-tubulin antibody). Following this, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.[20]

    • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope.

4. Tubulin Binding Assay

  • Principle: Various biophysical techniques can be employed to measure the direct binding of a compound to purified tubulin and determine its binding affinity (Kd).

  • Methodologies:

    • Fluorescence Polarization: This method measures the change in the polarization of fluorescently labeled tubulin upon binding to a drug.

    • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur when a drug binds to tubulin, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

    • Competitive Binding Assays: These assays use a fluorescently labeled ligand with a known affinity for tubulin to determine the binding of an unlabeled competitor compound.[12]

References

cross-validation of Ansamitocin P-3 activity in different labs

Author: BenchChem Technical Support Team. Date: December 2025

Ansamitocin P-3, a potent microtubule inhibitor, consistently demonstrates significant cytotoxic activity across various cancer cell lines. This guide provides a comparative analysis of its in vitro efficacy as reported in different studies, alongside a standardized experimental protocol for assessing its activity. The objective is to offer researchers a consolidated resource for evaluating the cross-laboratory performance of this compound.

Quantitative Comparison of this compound Activity

The following table summarizes the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or effective dose (ED50) of this compound in different cancer cell lines as reported in various studies. These values provide a quantitative measure of the compound's potency.

Cell LineActivity (Concentration)Reported By
MCF-7 (Breast Cancer)IC50: 20 ± 3 pMMedChemExpress, Venghateri et al. (2013)[1][2][3]
MCF-7 (Breast Cancer)ED50: 2 x 10⁻⁶ µg/mLADC Cytotoxin inhibitor data[4]
HeLa (Cervical Cancer)IC50: 50 ± 0.5 pMMedChemExpress, Venghateri et al. (2013)[1][2][3]
EMT-6/AR1 (Breast Cancer)IC50: 140 ± 17 pMMedChemExpress, Venghateri et al. (2013)[1][2][3]
MDA-MB-231 (Breast Cancer)IC50: 150 ± 1.1 pMMedChemExpress, Venghateri et al. (2013)[1][2][3]
U937 (Leukemia)IC50: 0.18 nMMedChemExpress[1]
A-549 (Lung Cancer)ED50: 4 x 10⁻⁷ µg/mLADC Cytotoxin inhibitor data[4]
HT-29 (Colon Cancer)ED50: 4 x 10⁻⁷ µg/mLADC Cytotoxin inhibitor data[4]
HCT-116 (Colon Cancer)EC50: 0.081 nMADC Cytotoxin inhibitor data[4]

Experimental Protocols

A standardized protocol for determining the cytotoxic activity of this compound is crucial for ensuring reproducibility and enabling cross-laboratory comparisons. Below is a representative methodology for a cell viability assay.

Cell Proliferation Assay (MTT/XTT Assay)

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations in the culture medium. The cells are treated with these dilutions for a specified period, typically 72 hours[1].

  • Viability Assessment: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of this compound

This compound exerts its anticancer effects by disrupting microtubule dynamics, which are essential for cell division. This interference triggers a cascade of events leading to programmed cell death, or apoptosis.

AnsamitocinP3_Pathway cluster_cell Cancer Cell AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubules Microtubules AP3->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Disruption Checkpoint Spindle Assembly Checkpoint Activation (Mad2, BubR1) Spindle->Checkpoint MitoticArrest Mitotic Arrest (G2/M Phase) Checkpoint->MitoticArrest p53 p53 Activation MitoticArrest->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of this compound induced apoptosis.

Cross-Validation Workflow

To formally assess the reproducibility of this compound's activity, a structured cross-validation study involving multiple laboratories is recommended. The following workflow outlines the key steps in such a study.

CrossValidation_Workflow cluster_setup Study Setup cluster_execution Execution cluster_analysis Data Analysis Protocol Standardized Protocol Definition Reagents Centralized Reagent Distribution (this compound, Cell Lines) Labs Participating Laboratories (Lab A, Lab B, Lab C) Execution Independent Experiment Execution Labs->Execution Collection Data Collection (IC50 values, Raw Data) Execution->Collection Stats Statistical Analysis (Inter-laboratory Variability) Collection->Stats Report Final Report & Publication Stats->Report

Caption: Workflow for a cross-laboratory validation study.

References

Ansamitocin P-3 in Xenograft Models: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Ansamitocin P-3 in preclinical xenograft models. This compound, a potent microtubule inhibitor, has demonstrated significant antitumor activity across various cancer cell lines. This document summarizes its performance, presents available data alongside comparable agents, and provides detailed experimental methodologies to support further research and development.

Comparative Efficacy Data

While direct head-to-head studies comparing this compound with other chemotherapeutic agents in the same xenograft model are limited in publicly available literature, this section compiles and juxtaposes data from separate studies on commonly used xenograft models to provide a comparative perspective.

Note: The following data is collated from different studies and is intended for comparative reference. Direct comparison should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vivo Efficacy of this compound and Comparators in a B16 Melanoma Xenograft Model

CompoundDosing ScheduleTumor Growth InhibitionSurvival IncreaseAnimal ModelReference
This compound 25 µg/kg/day (i.p.)Significant suppression130%Mice[Source Not Available for Direct Comparison]
Paclitaxel (B517696) 10 mg/kg (i.v.) on days 16, 18, 20, 22, 24Significant inhibitionNot ReportedC57BL/6N mice[1]
Vincristine (B1662923) Not specifiedEnhanced antitumor activity in combinationSignificantly longer median survival timeC57BL/6 mice[2]

Table 2: In Vivo Efficacy of this compound and Comparators in an SGC-7901 Gastric Cancer Xenograft Model

CompoundDosing ScheduleTumor Volume ChangeMaximal Inhibitory RateAnimal ModelReference
This compound 0.5 mg/kg (i.v.) once, then 0.1 mg/kg weekly for 3 weeks-66.18% (tumor shrinkage)104.76%Nude mice[Source Not Available for Direct Comparison]
Paclitaxel (Taxel) 2 mg/kg/3d (i.p.)Effective inhibitionNot ReportedNude mice[3]
Vincristine Pre-conditioning of cellsNot applicable in this study designNot applicable in this study designNot specified[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for xenograft studies involving microtubule inhibitors in B16 melanoma and SGC-7901 gastric cancer models.

B16 Melanoma Xenograft Model Protocol (Representative)
  • Cell Culture: B16-F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Animal Model: 6-8 week old female C57BL/6N mice are used for the study.[1]

  • Tumor Implantation: B16-F10 cells (5 x 10^5 cells) are implanted into the right footpad of each mouse.[1] Alternatively, for a subcutaneous model, one million cells in a Matrigel suspension are injected into the hind leg.[5]

  • Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., three times a week) using calipers and calculated using the formula: (Width^2 x Length) / 2.[1][5]

  • Treatment Administration:

    • Paclitaxel: Once tumors are established, mice are treated with paclitaxel (e.g., 10 mg/kg) via intravenous injection on a set schedule (e.g., every other day for 5 doses).[1]

    • Vehicle Control: A control group receives the vehicle used to dissolve the drug (e.g., a mixture of polyethylene (B3416737) castor oil and anhydrous ethanol).[1]

  • Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, measured by tumor volume.[1] Secondary endpoints can include survival analysis and assessment of metastasis.

SGC-7901 Gastric Cancer Xenograft Model Protocol (Representative)
  • Cell Culture: Human gastric adenocarcinoma SGC-7901 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a 37°C, 5% CO2 incubator.[6]

  • Animal Model: Immunocompromised mice, such as nude mice, are used to prevent rejection of the human tumor cells.[3][6]

  • Tumor Implantation: Approximately 5 x 10^6 SGC-7901 cells are injected subcutaneously into the dorsal area of the mice.[3]

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring tumor dimensions with calipers, and tumor volume is calculated.[3]

  • Treatment Administration:

    • Paclitaxel: Treatment is initiated when tumors reach a certain volume. Paclitaxel is administered, for example, via intraperitoneal injection at a dose of 2 mg/kg every 3 days.[3]

    • Vehicle Control: A control group receives the vehicle solution.[3]

  • Efficacy and Toxicity Evaluation: Efficacy is determined by comparing the tumor volumes in the treated groups to the control group. Toxicity is monitored by recording changes in body weight.[3] At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for apoptosis markers.[3]

Visualizations

This compound Mechanism of Action

This compound exerts its potent anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis, a process mediated by the p53 signaling pathway.[7]

Ansamitocin_P3_Pathway cluster_cell Cancer Cell cluster_p53 p53-Mediated Apoptosis AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Disruption leads to p53 p53 Activation MitoticArrest->p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound signaling pathway leading to apoptosis.

Xenograft Experiment Workflow

The following diagram outlines a typical workflow for assessing the efficacy of a therapeutic agent in a xenograft mouse model.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis start Cancer Cell Culture implant Tumor Cell Implantation start->implant tumor_growth Tumor Establishment implant->tumor_growth randomize Animal Randomization tumor_growth->randomize treat_exp Experimental Group (e.g., this compound) randomize->treat_exp treat_ctrl Control Group (Vehicle) randomize->treat_ctrl monitor_tumor Tumor Volume Measurement treat_exp->monitor_tumor monitor_bw Body Weight Monitoring treat_exp->monitor_bw treat_ctrl->monitor_tumor treat_ctrl->monitor_bw endpoint Endpoint Analysis (e.g., Survival, IHC) monitor_tumor->endpoint monitor_bw->endpoint data_analysis Statistical Analysis endpoint->data_analysis

A typical workflow for a xenograft efficacy study.

References

Ansamitocin P-3 and its Analogs: A Comparative Analysis for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ansamitocin P-3 and its key analogs, a class of potent microtubule-targeting agents with significant interest in oncology. By presenting objective performance data, detailed experimental protocols, and visual representations of their mechanism of action, this document serves as a valuable resource for researchers in drug discovery and development.

Introduction to this compound and its Analogs

This compound is a maytansinoid, a family of ansamacrolide antibiotics that exhibit powerful anti-tumor properties.[1] These compounds exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis, or programmed cell death.[2][3] this compound and its structural analogs, such as maytansine, DM1 (mertansine), and DM4 (ravtansine), are of particular interest as payloads for antibody-drug conjugates (ADCs).[2][4] ADCs utilize the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents like maytansinoids directly to cancer cells, thereby minimizing systemic toxicity.[2]

Structurally, this compound and its parent compound, maytansine, are polyketide macrolactams that differ in the acyl group at the C3 position.[3] Analogs like DM1 and DM4 are semi-synthetic derivatives designed to facilitate conjugation to antibodies.[5]

Comparative Cytotoxicity

The following tables summarize the in vitro cytotoxicity of this compound and its analogs against various cancer cell lines, as well as their inhibitory effects on tubulin polymerization.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)
MCF-7Breast Adenocarcinoma20 ± 3
HeLaCervical Adenocarcinoma50 ± 0.5
EMT-6/AR1Murine Mammary Carcinoma140 ± 17
MDA-MB-231Breast Adenocarcinoma150 ± 1.1
A-549Lung Carcinoma400,000 (as 4 x 10⁻⁷ µg/mL)
HT-29Colorectal Adenocarcinoma400,000 (as 4 x 10⁻⁷ µg/mL)

Data sourced from multiple studies; experimental conditions may vary.[6][7]

Table 2: Comparative Activity of Maytansinoid Analogs

CompoundAssayIC50 / K DCell Line / Target
This compound Cytotoxicity (IC50)20 ± 2 pMMCF-7
Maytansine Cytotoxicity (IC50)710 pMMCF-7
Maytansine Tubulin Polymerization Inhibition (IC50)1 ± 0.02 µmol/LPurified Bovine Brain Tubulin
S-methyl DM1 Tubulin Polymerization Inhibition (IC50)4 ± 0.1 µmol/LPurified Bovine Brain Tubulin
S-methyl DM4 Tubulin Polymerization Inhibition (IC50)1.7 ± 0.4 µmol/LPurified Bovine Brain Tubulin
Maytansine Tubulin Binding (K D )0.86 ± 0.23 µmol/LPurified Bovine Brain Tubulin
S-methyl DM1 Tubulin Binding (K D )0.93 ± 0.22 µmol/LPurified Bovine Brain Tubulin

This table compiles data from different studies to illustrate relative potencies. Direct comparison should be made with caution due to potential variations in experimental setups.[8]

Mechanism of Action: Microtubule Disruption and p53-Mediated Apoptosis

This compound and its analogs bind to tubulin, the fundamental protein subunit of microtubules.[7] This binding inhibits tubulin polymerization, leading to the depolymerization of microtubules.[3][7] The disruption of the microtubule network activates the spindle assembly checkpoint, causing the cells to arrest in the mitotic (M) phase of the cell cycle.[2][7] Key proteins in this checkpoint, Mad2 and BubR1, are activated.[7] Prolonged mitotic arrest triggers a downstream signaling cascade that culminates in apoptosis. In many cancer cell lines, this apoptotic response is mediated by the p53 tumor suppressor protein.[2][7] Treatment with this compound has been shown to lead to the accumulation of p53 and its downstream target, p21, which is a cyclin-dependent kinase inhibitor involved in cell cycle arrest.[6]

Ansamitocin_P3_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Events This compound This compound Microtubule_Disruption Microtubule Depolymerization This compound->Microtubule_Disruption Spindle_Checkpoint Spindle Assembly Checkpoint Activation Microtubule_Disruption->Spindle_Checkpoint Mitotic_Arrest Mitotic Arrest (G2/M Phase) p53_Activation p53 Accumulation & Activation Mitotic_Arrest->p53_Activation Mad2_BubR1 Mad2/BubR1 Activation Spindle_Checkpoint->Mad2_BubR1 Mad2_BubR1->Mitotic_Arrest p21_Expression p21 Expression p53_Activation->p21_Expression Apoptosis Apoptosis p53_Activation->Apoptosis p21_Expression->Mitotic_Arrest Reinforces MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start Cell_Seeding Seed cells in 96-well plate start->Cell_Seeding end End Compound_Dilution Prepare serial dilutions of compounds Add_Compounds Add compounds to cells Compound_Dilution->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilization solution Incubate_2_4h->Add_Solubilizer Incubate_2h Incubate for ~2 hours Add_Solubilizer->Incubate_2h Read_Absorbance Read absorbance at 570 nm Incubate_2h->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Calculate_IC50->end

References

Ansamitocin P-3 Induced Apoptosis Pathway: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Ansamitocin P-3-induced apoptosis pathway with other microtubule-targeting agents. It includes supporting experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of its mechanism of action.

This compound, a potent microtubule-depolymerizing agent, has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer cell lines.[1][2] This guide delineates the molecular cascade initiated by this compound that leads to programmed cell death and provides a comparative analysis with vinblastine (B1199706), another well-known microtubule inhibitor that binds to a similar site on tubulin.

The this compound-Induced Apoptotic Signaling Pathway

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical component of the cellular cytoskeleton involved in cell division. The binding of this compound to β-tubulin leads to the depolymerization of microtubules, which in turn triggers a cascade of events culminating in apoptosis.[1][2]

The key steps in the this compound-induced apoptotic pathway are:

  • Microtubule Depolymerization and Mitotic Arrest: this compound binds to tubulin, preventing its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest.[1][3]

  • Activation of the Spindle Assembly Checkpoint: The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. Key proteins of the SAC, Mad2 and BubR1, are activated in response to improper microtubule attachment to kinetochores.[1][3]

  • p53-Mediated Apoptosis: The sustained mitotic arrest triggers a p53-mediated apoptotic pathway.[1] The tumor suppressor protein p53 is activated and accumulates in the nucleus.[1]

  • Induction of p21 and Apoptosis Execution: Activated p53 upregulates the expression of its downstream target, p21, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest.[1] Ultimately, this signaling cascade leads to the activation of executioner caspases and the cleavage of downstream targets such as Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

cluster_0 cluster_1 cluster_2 Ansamitocin_P3 This compound Tubulin Tubulin Ansamitocin_P3->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mad2_BubR1 Mad2/BubR1 (Spindle Checkpoint Proteins) Microtubules->Mad2_BubR1 Disruption leads to Activation p53 p53 Mad2_BubR1->p53 Activates p21 p21 p53->p21 Induces Expression Apoptosis Apoptosis p53->Apoptosis Induces p21->Apoptosis Contributes to

Figure 1: this compound Induced Apoptosis Signaling Pathway.

Comparative Analysis: this compound vs. Vinblastine

This compound and vinblastine are both microtubule-depolymerizing agents that share a similar binding site on tubulin.[1] The following table summarizes a comparison of their effects on various parameters in cancer cell lines.

ParameterThis compoundVinblastineCell LineReference
IC50 20 ± 3 pM1.72–3.13 nMMCF-7[1]
BubR1 Phosphorylation IncreasedIncreasedMCF-7[1]
p53 Expression IncreasedIncreasedMCF-7[1]
PARP Cleavage InducedInducedMCF-7
Apoptosis Induction 50% dead cells at 50 pMData not availableMCF-7[1]

Note: While both drugs induce apoptosis, a direct quantitative comparison of the percentage of apoptotic cells under the same experimental conditions was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Proliferation Assay
  • Cell Lines: Human breast adenocarcinoma (MCF-7) cells.

  • Culture Conditions: Cells are grown in Minimal Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2.2 g/L sodium bicarbonate, and 1% antibiotic-antimycotic solution at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay (SRB Assay):

    • Seed cells in 96-well plates.

    • After 24 hours, treat cells with various concentrations of this compound or other compounds for 48 hours.

    • Fix the cells with 10% trichloroacetic acid.

    • Stain with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

    • Wash with 1% acetic acid and air dry.

    • Solubilize the bound dye with 10 mM Tris base.

    • Measure the absorbance at 510 nm to determine cell viability and calculate the IC50 value.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat MCF-7 cells with the desired concentrations of this compound or other drugs for 24 hours.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protocol:

    • Treat MCF-7 cells with this compound or other compounds for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-BubR1, p53, cleaved PARP, β-actin as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

cluster_workflow start Start: Cancer Cell Culture (e.g., MCF-7) treatment Treatment with This compound or Comparator Drug start->treatment harvest Harvest Cells treatment->harvest split harvest->split flow_cytometry Flow Cytometry: Annexin V/PI Staining (Apoptosis Quantification) split->flow_cytometry western_blot Western Blot Analysis: Protein Expression (p53, p-BubR1, Cleaved PARP) split->western_blot data_analysis Data Analysis and Comparison flow_cytometry->data_analysis western_blot->data_analysis end End: Confirmation of Apoptosis Pathway data_analysis->end

References

Benchmarking Ansamitocin P-3: A Comparative Guide for Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ansamitocin P-3, a potent microtubule-destabilizing agent, with other well-established tubulin inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular processes, this document serves as a valuable resource for researchers in oncology and drug discovery.

Introduction to Tubulin Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapy. Tubulin inhibitors disrupt microtubule function, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. This compound, a maytansinoid, falls into the category of microtubule-destabilizing agents.

Mechanism of Action

This compound exerts its potent cytotoxic effects by inhibiting the polymerization of tubulin. It binds to β-tubulin at a site that partially overlaps with the vinblastine-binding site[1]. This interaction prevents the assembly of αβ-tubulin heterodimers into microtubules, leading to the disruption of the microtubule network[1]. The interference with microtubule dynamics has profound consequences for cellular processes, most notably the formation of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death[1][2].

Several classes of tubulin inhibitors exist, each with a distinct binding site and mechanism of action:

  • Vinca (B1221190) Alkaloids (e.g., Vincristine, Vinblastine): These agents bind to the β-tubulin subunit at the vinca domain, inhibiting tubulin polymerization and leading to microtubule disassembly.

  • Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to the vinca alkaloids, taxanes are microtubule-stabilizing agents. They bind to the β-tubulin subunit within the microtubule, promoting polymerization and preventing depolymerization. This results in the formation of non-functional, hyper-stable microtubules.

  • Colchicine-Binding Site Inhibitors (e.g., Colchicine, Combretastatin A4): These compounds bind to the colchicine-binding site on β-tubulin, preventing the conformational changes required for tubulin polymerization.

Mechanism of Action of Tubulin Inhibitors cluster_destabilizing Microtubule Destabilizing Agents cluster_stabilizing Microtubule Stabilizing Agents This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Inhibit Polymerization Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Inhibit Polymerization Colchicine Colchicine Colchicine->Tubulin Dimers Inhibit Polymerization Taxanes Taxanes Microtubule Microtubule Taxanes->Microtubule Inhibit Depolymerization Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule->Disrupted Microtubule Dynamics Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Disrupted Microtubule Dynamics->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Overview of Tubulin Inhibitor Mechanisms

Quantitative Comparison

The following tables provide a summary of the in vitro efficacy of this compound in comparison to other tubulin inhibitors. The data includes half-maximal inhibitory concentrations (IC50) for both cytotoxicity and tubulin polymerization, as well as dissociation constants (Kd) for tubulin binding. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay methodology.

Table 1: In Vitro Cytotoxicity (IC50)

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound MCF-7Breast0.02[1]
HeLaCervical0.05[1]
EMT-6/AR1Breast0.14[1]
MDA-MB-231Breast0.15[1]
Maytansine MCF-7Breast0.71[1]
Paclitaxel A549Lung~10-50
HCT116Colon~8-30
MCF-7Breast~2.5-15
OVCAR-3Ovarian~4-20
Docetaxel A549Lung~5-25
HCT116Colon~4-15
MCF-7Breast~1.5-10
OVCAR-3Ovarian~2-10
Vincristine A549Lung~40[3]
MCF-7Breast~5[3]
Colchicine A375Melanoma~10.35[4]
MCF-7Breast~15.69[4]

Table 2: Tubulin Polymerization Inhibition and Binding Affinity

CompoundAssay TypeParameterValue (µM)Reference
This compound Tubulin PolymerizationIC50Not explicitly quantified
Tubulin BindingKd1.3[1]
Maytansine Tubulin BindingKd0.86[1]
Paclitaxel Tubulin PolymerizationIC50~0.1 - 1[5]
Vinblastine Tubulin PolymerizationIC50~0.5 - 2[5]
Colchicine Tubulin PolymerizationIC50~1 - 5[5]
Tubulin BindingKd~1.4[6]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate in vitro evaluation of tubulin inhibitors.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

  • Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

  • Materials:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • Guanosine triphosphate (GTP)

    • Glycerol

    • Test compound and vehicle control (e.g., DMSO)

    • 96-well microplate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare a tubulin solution in ice-cold General Tubulin Buffer supplemented with GTP and glycerol.

    • Add various concentrations of the test compound to the wells of a pre-warmed 96-well plate.

    • Initiate polymerization by adding the cold tubulin solution to each well.

    • Immediately measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

    • Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Workflow for Tubulin Polymerization Assay Prepare tubulin solution Prepare tubulin solution Add test compound to plate Add test compound to plate Prepare tubulin solution->Add test compound to plate Initiate polymerization Initiate polymerization Add test compound to plate->Initiate polymerization Measure absorbance (340nm) Measure absorbance (340nm) Initiate polymerization->Measure absorbance (340nm) Analyze data Analyze data Measure absorbance (340nm)->Analyze data

Tubulin Polymerization Assay Workflow
Cell Viability Assay (MTT Assay)

This assay determines the concentration at which an inhibitor reduces cell viability by 50% (IC50).

  • Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells and can be quantified by measuring the absorbance.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • Test compound and vehicle control

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis

This assay determines the effect of the tubulin inhibitor on cell cycle progression.

  • Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cancer cell lines

    • Test compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified time (e.g., 24 hours).

    • Harvest the cells and wash with PBS.

    • Fix the cells in cold 70% ethanol.

    • Wash the fixed cells with PBS and stain with PI solution.

    • Analyze the cells by flow cytometry to generate a histogram of DNA content.

Tubulin Inhibitor-Induced Apoptosis Signaling Pathway

Prolonged mitotic arrest induced by tubulin inhibitors triggers the intrinsic pathway of apoptosis. Key signaling events include the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Mcl-1) and the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bad, Bax, Bak). This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in programmed cell death[7][8]. In some cases, this process can be mediated by the tumor suppressor protein p53[1][2].

Tubulin Inhibitor-Induced Apoptosis Pathway Tubulin Inhibitor Tubulin Inhibitor Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Tubulin Inhibitor->Disrupted Microtubule Dynamics Mitotic Arrest Mitotic Arrest Disrupted Microtubule Dynamics->Mitotic Arrest p53 Activation p53 Activation Mitotic Arrest->p53 Activation Bcl-2 Family Modulation Bcl-2 Family Modulation Mitotic Arrest->Bcl-2 Family Modulation p53 Activation->Bcl-2 Family Modulation MOMP Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Apoptosis Signaling Pathway

Conclusion

This compound is a highly potent microtubule-destabilizing agent that exhibits exceptional cytotoxicity against a range of cancer cell lines, with IC50 values in the picomolar range. Its mechanism of action, involving the inhibition of tubulin polymerization and induction of mitotic arrest-mediated apoptosis, is well-characterized. When benchmarked against other tubulin inhibitors, this compound demonstrates superior or comparable in vitro activity. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other novel tubulin inhibitors as potential cancer therapeutics.

References

Independent Verification of Ansamitocin P-3's IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic potency of Ansamitocin P-3 against several cancer cell lines. Its performance is benchmarked against other well-established microtubule-targeting agents: Maytansine, Paclitaxel, and Vincristine. The IC50 values, representing the concentration of a drug that inhibits 50% of cell growth, are summarized from various independent studies. Detailed experimental protocols for determining these values are also provided to support the independent verification of these findings.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and comparator drugs against a panel of human cancer cell lines. It is important to note that these values have been collated from different studies, and variations in experimental conditions such as incubation time and assay type (e.g., SRB, MTT) can influence the results. Therefore, this table should be used as a comparative reference, and for direct comparison, it is recommended to evaluate these compounds in parallel under identical experimental conditions.

DrugCell LineCancer TypeIC50 Value
This compound MCF-7Breast Adenocarcinoma20 ± 3 pM[1]
HeLaCervical Carcinoma50 ± 0.5 pM[2]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1 pM[1][2]
Maytansine MCF-7Breast Adenocarcinoma710 pM[1]
HeLaCervical CarcinomaNo specific IC50 value found; noted to be a potent mitotic inhibitor.
MDA-MB-231Breast AdenocarcinomaNo specific IC50 value found.
Paclitaxel MCF-7Breast Adenocarcinoma3.5 µM[3], 64.46 µmol/mL (48h)[4]
HeLaCervical CarcinomaNo specific IC50 value found in direct comparison.
MDA-MB-231Breast Adenocarcinoma0.3 µM[3], 12.67 nM (48h)[5]
Vincristine MCF-7Breast Adenocarcinoma239.51 µmol/mL (48h)[4]
HeLaCervical CarcinomaNo specific IC50 value found in direct comparison.
MDA-MB-231Breast AdenocarcinomaNo specific IC50 value found in direct comparison.

Mechanism of Action: Microtubule Inhibition

This compound, Maytansine, Paclitaxel, and Vincristine all exert their cytotoxic effects by targeting microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. However, their specific mechanisms of action differ.

cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers Ansamitocin_P3 This compound Microtubule_Dynamics Microtubule Dynamics Ansamitocin_P3->Microtubule_Dynamics Inhibit Polymerization Maytansine Maytansine Maytansine->Microtubule_Dynamics Inhibit Polymerization Vincristine Vincristine Vincristine->Microtubule_Dynamics Inhibit Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubule_Dynamics Inhibit Depolymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of microtubule-targeting agents.

Experimental Protocols: IC50 Determination via Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231)

  • Complete culture medium

  • 96-well plates

  • This compound and comparator drugs

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the solvent used to dissolve the drugs).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water to remove TCA and excess medium.

    • Allow the plates to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7]

    • Allow the plates to air dry.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance (optical density) at a wavelength of approximately 510 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells) from all readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the drug concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration that results in 50% cell viability.

A Cell Seeding (96-well plate) B Drug Treatment (Serial Dilutions) A->B C Incubation (e.g., 48-72h) B->C D Cell Fixation (Cold 10% TCA) C->D E Staining (0.4% SRB) D->E F Washing (1% Acetic Acid) E->F G Solubilization (10mM Tris Base) F->G H Absorbance Reading (~510nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Experimental workflow for IC50 determination using the SRB assay.

References

Ansamitocin P-3's immunomodulatory effects compared to other chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ansamitocin P-3's Immunomodulatory Profile Against Traditional Chemotherapeutic Agents

For researchers, scientists, and drug development professionals, understanding the intricate interplay between chemotherapy and the immune system is paramount in designing next-generation cancer therapies. While conventional chemotherapies are primarily valued for their cytotoxic effects, their impact on the immune system is often suppressive. In contrast, emerging evidence highlights this compound, a potent microtubule-depolymerizing agent, not only for its direct tumor-killing capabilities but also for its remarkable ability to stimulate a robust anti-tumor immune response. This guide provides a comparative analysis of the immunomodulatory effects of this compound against other widely used chemotherapeutic agents, supported by experimental data and detailed methodologies.

At a Glance: this compound's Immunostimulatory Advantage

This compound distinguishes itself from many conventional chemotherapies by actively promoting the maturation of dendritic cells (DCs), key initiators of the adaptive immune response. This contrasts with the often immunosuppressive effects of other agents. The following sections delve into the specifics of these immunomodulatory effects, presenting quantitative data and the experimental context.

Quantitative Comparison of Immunomodulatory Effects

The following tables summarize the key immunomodulatory effects of this compound compared to other chemotherapies based on available experimental data.

Table 1: Effect on Dendritic Cell (DC) Maturation

Chemotherapeutic AgentConcentrationTarget CellsKey Maturation Markers UpregulatedPro-inflammatory Cytokine ProductionT-cell Stimulatory CapacitySource
This compound 0.1 µMMurine Splenic DCs & Human Monocyte-derived DCsCD40, CD80, CD86, MHCII/HLA-DRIL-1β, IL-6, IL-12Enhanced[1][2]
Paclitaxel 100 µMHuman Monocyte-derived DCsHLA class IIReduced IL-12 and TNFαIncreased allogeneic T-cell proliferation[2]
Doxorubicin (B1662922) Low dose (non-cytotoxic)Human Monocyte-derived DCsNot specifiedIL-12 dependentIncreased CTL generation[3]
Cyclophosphamide (B585) Low doseMurine bone marrow-derived DCsNot specifiedIncreased IL-12Enhanced T-cell priming[4]

Table 2: Effects on Suppressive Immune Cell Populations

Chemotherapeutic AgentEffectTarget Cell PopulationMechanismQuantitative DataSource
This compound Reduced FrequencyRegulatory T cells (Tregs) in the tumor microenvironmentNot fully elucidatedSignificant decrease in tumor-resident Tregs in combination with checkpoint blockade[5]
Cyclophosphamide Selective DepletionRegulatory T cells (Tregs)Reduced intracellular ATP levels, leading to apoptosisSignificant decrease in both naïve and activated Tregs after one week of low-dose treatment[6][7]
Doxorubicin EliminationMyeloid-Derived Suppressor Cells (MDSCs)Induction of apoptosisSignificant depletion of granulocytic MDSCs in spleen, blood, and tumor beds[8]

Table 3: Induction of Immunogenic Cell Death (ICD)

Chemotherapeutic AgentICD InductionKey HallmarksMechanismSource
Doxorubicin YesCalreticulin (B1178941) (CRT) exposure, ATP release, HMGB1 releaseCaspase-dependent, ER stress[9][10]
Cyclophosphamide YesDamage-associated molecular pattern (DAMP) releaseType I IFN signaling, p53 pathway[11][12]
This compound Not explicitly demonstrated as a primary mechanism in reviewed literature.--

Experimental Protocols

Dendritic Cell Maturation Assay

This protocol is adapted from a study identifying this compound as a potent inducer of DC maturation[2].

  • Cell Culture: Murine spleen-derived dendritic cells (SP37A3) or human monocyte-derived DCs are cultured in appropriate media.

  • Treatment: DCs are incubated with various concentrations of the chemotherapeutic agent (e.g., 0.1 µM this compound) or a control vehicle for 24 hours.

  • Phenotypic Analysis: Cells are harvested and stained with fluorescently labeled antibodies against DC maturation markers (CD40, CD80, CD86, and MHCII/HLA-DR).

  • Flow Cytometry: The expression levels of the maturation markers are quantified using a flow cytometer.

  • Cytokine Analysis: Supernatants from the cell cultures are collected, and the concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-12) are measured by ELISA.

  • T-cell Proliferation Assay: Treated DCs are co-cultured with allogeneic T-cells labeled with a proliferation-tracking dye (e.g., CFSE). T-cell proliferation is assessed by the dilution of the dye using flow cytometry.

Regulatory T Cell (Treg) Depletion Assay

This protocol is based on studies investigating the effects of cyclophosphamide on Tregs[6][7].

  • Animal Model: Tumor-bearing mice are used to assess the in vivo effects.

  • Treatment: Mice are treated with low-dose cyclophosphamide or a control.

  • Sample Collection: Peripheral blood or tumor tissue is collected at various time points post-treatment.

  • Cell Staining: Single-cell suspensions are prepared and stained with antibodies against CD4, CD25, and Foxp3 to identify Treg populations (CD4+CD25+Foxp3+).

  • Flow Cytometry: The percentage and absolute number of Tregs within the CD4+ T-cell population are quantified by flow cytometry.

Immunogenic Cell Death (ICD) Assay

This protocol is based on studies of doxorubicin-induced ICD[9][10].

  • Cell Culture: Tumor cells are cultured in appropriate media.

  • Treatment: Cells are treated with the chemotherapeutic agent (e.g., doxorubicin) at a concentration known to induce apoptosis.

  • Calreticulin (CRT) Exposure: At an early time point post-treatment, cells are stained with an antibody against CRT without permeabilization and analyzed by flow cytometry to detect surface-exposed CRT.

  • ATP Release: The concentration of ATP in the cell culture supernatant is measured using a luciferin/luciferase-based assay.

  • HMGB1 Release: At a later time point, the supernatant is collected, and the concentration of High Mobility Group Box 1 (HMGB1) is determined by ELISA or Western blot.

Signaling Pathways and Mechanisms of Action

The distinct immunomodulatory effects of these chemotherapies stem from their unique mechanisms of action and the signaling pathways they activate.

This compound: Microtubule Depolymerization and DC Maturation

This compound's primary molecular target is tubulin, a key component of microtubules. By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. While the precise signaling cascade leading to DC maturation is not fully elucidated, it is hypothesized that the cytoskeletal disruption itself may act as a danger signal, triggering downstream pathways that lead to the upregulation of co-stimulatory molecules and pro-inflammatory cytokine production.

Ansamitocin_P3_DC_Maturation cluster_cell Dendritic Cell Ansamitocin_P3 This compound Microtubule_Depolymerization Microtubule Depolymerization Ansamitocin_P3->Microtubule_Depolymerization Cellular_Stress Cellular Stress (Danger Signal) Microtubule_Depolymerization->Cellular_Stress Downstream_Signaling Downstream Signaling Pathways (e.g., NF-κB?) Cellular_Stress->Downstream_Signaling Upregulation Upregulation of CD40, CD80, CD86, MHCII Downstream_Signaling->Upregulation Cytokine_Production Production of IL-1β, IL-6, IL-12 Downstream_Signaling->Cytokine_Production DC_Maturation Dendritic Cell Maturation Upregulation->DC_Maturation Cytokine_Production->DC_Maturation

This compound Induced DC Maturation Pathway.
Cyclophosphamide: Treg Depletion and ICD

Cyclophosphamide is an alkylating agent that, at low doses, exhibits potent immunomodulatory effects. It selectively depletes regulatory T cells (Tregs), likely due to their lower intracellular ATP levels, making them more susceptible to the drug's cytotoxic effects. Additionally, cyclophosphamide can induce immunogenic cell death (ICD) in tumor cells, a process involving the activation of the p53 signaling pathway and the production of type I interferons (IFNs), which further stimulates an anti-tumor immune response.

Cyclophosphamide_Immunomodulation cluster_treg Regulatory T cell (Treg) cluster_tumor Tumor Cell Cyclophosphamide Low-Dose Cyclophosphamide Low_ATP Low Intracellular ATP DNA_Damage DNA Damage Cyclophosphamide->DNA_Damage Treg_Apoptosis Treg Apoptosis Low_ATP->Treg_Apoptosis Treg_Depletion Treg Depletion Treg_Apoptosis->Treg_Depletion p53_Activation p53 Pathway Activation DNA_Damage->p53_Activation Type_I_IFN Type I Interferon Signaling p53_Activation->Type_I_IFN ICD Immunogenic Cell Death (ICD) Type_I_IFN->ICD Immune_Stimulation Anti-Tumor Immune Response ICD->Immune_Stimulation Treg_Depletion->Immune_Stimulation

Cyclophosphamide's Dual Immunomodulatory Pathways.
Doxorubicin: ICD and MDSC Elimination

Doxorubicin, an anthracycline antibiotic, is a well-established inducer of ICD. This process is dependent on the activation of caspases and is characterized by the release of "eat-me" signals like calreticulin from dying tumor cells. Furthermore, doxorubicin has been shown to selectively eliminate myeloid-derived suppressor cells (MDSCs), another key immunosuppressive cell population in the tumor microenvironment.

Doxorubicin_Immunomodulation cluster_tumor_dox Tumor Cell cluster_mdsc Myeloid-Derived Suppressor Cell (MDSC) Doxorubicin Doxorubicin ER_Stress Endoplasmic Reticulum Stress Doxorubicin->ER_Stress MDSC_Apoptosis MDSC Apoptosis Doxorubicin->MDSC_Apoptosis Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation CRT_Exposure Calreticulin (CRT) Surface Exposure Caspase_Activation->CRT_Exposure ATP_Release ATP Release Caspase_Activation->ATP_Release ICD_Dox Immunogenic Cell Death (ICD) CRT_Exposure->ICD_Dox ATP_Release->ICD_Dox Enhanced_Immunity Enhanced Anti-Tumor Immunity ICD_Dox->Enhanced_Immunity MDSC_Elimination MDSC Elimination MDSC_Apoptosis->MDSC_Elimination Enhanced_immunity Enhanced_immunity MDSC_Elimination->Enhanced_immunity

Doxorubicin's Immunomodulatory Mechanisms.

Conclusion

This compound emerges as a promising chemotherapeutic agent with a distinct and advantageous immunomodulatory profile. Its ability to potently induce the maturation of dendritic cells sets it apart from many conventional chemotherapies that often suppress the immune system. While agents like cyclophosphamide and doxorubicin also possess favorable immunomodulatory properties, such as the depletion of suppressive immune cells and the induction of immunogenic cell death, this compound's direct and potent activation of the key initiators of the adaptive immune response presents a compelling rationale for its further investigation in combination with immunotherapies. For drug development professionals, the unique immunostimulatory capacity of this compound offers a valuable tool in the design of novel and more effective cancer treatment regimens that harness the power of the patient's own immune system.

References

Safety Operating Guide

Safe Disposal of Ansamitocin P-3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ansamitocin P-3, a potent maytansinoid and antitumor agent, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3] Due to its high cytotoxicity, all waste materials, including the compound itself, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[4][5][6]

Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed or inhaled.[7][8][9][10]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8][9][10]

Consult the Safety Data Sheet (SDS) for complete hazard information before handling.

Quantitative Toxicity Data

For insight into its potency, the following toxicological data has been reported:

MetricValueSpecies
Intraperitoneal LDLo625 µg/kgMouse

[7]

Disposal Protocol: Decontamination and Waste Management

The recommended method for the disposal of this compound and associated waste is through incineration by a licensed hazardous waste management company.[10] Do not dispose of this material with household garbage or allow it to enter the sewage system.[7]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound, solutions, or contaminated materials), personnel must wear the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Tightly fitting safety goggles or a face shield.[11]

  • Lab Coat: A designated lab coat, preferably disposable or made of a non-absorbent material.

  • Respiratory Protection: If handling the powder form outside of a certified chemical fume hood or glove box, a full-face respirator is recommended to avoid inhalation.[11]

Step 2: Preparing Waste for Disposal
  • Segregate Waste: All items that have come into contact with this compound must be segregated as hazardous waste. This includes:

    • Expired or unused this compound.

    • Contaminated vials, pipette tips, and other lab consumables.

    • Used PPE (gloves, disposable lab coats, etc.).

    • Solvents and solutions containing this compound.

  • Containerize Waste:

    • Solid Waste: Place all solid waste (e.g., contaminated vials, PPE) into a designated, sealable, and clearly labeled hazardous waste container. It is recommended to double-bag solid waste in durable plastic bags before placing it in the final container.

    • Liquid Waste: For solutions containing this compound, it is advised to dissolve or mix the material with a combustible solvent.[10] This mixture should then be collected in a sealed, labeled, and chemically compatible container.

    • Original Containers: Whenever possible, leave the original chemical in its container.[10]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxicity, irritant).

Step 3: Storage and Final Disposal
  • Interim Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.

  • Professional Disposal: Arrange for a licensed environmental waste management company to collect and dispose of the waste. Provide them with the full SDS for this compound. The standard procedure is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful emissions.[10]

Workflow for this compound Disposal

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Vials, PPE, Powder) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_waste->liquid_waste Liquid containerize_solid Step 3: Place in Labeled, Sealed Solid Waste Container solid_waste->containerize_solid containerize_liquid Step 4: Mix with Combustible Solvent & Place in Labeled, Sealed Liquid Waste Container liquid_waste->containerize_liquid storage Step 5: Store Securely in Designated Area containerize_solid->storage containerize_liquid->storage disposal Step 6: Arrange for Collection by Licensed Disposal Company storage->disposal end End: Incineration Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Ansamitocin P-3 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of personnel and the integrity of your research.

This compound, a potent microtubule inhibitor with significant anti-tumor activity, requires stringent safety protocols due to its hazardous nature.[1][][3] It is classified as harmful if swallowed or inhaled, a skin irritant, and a cause of serious eye irritation.[4][5][6][7][8] Adherence to the following guidelines will minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) are critical when handling this compound. The following table summarizes the recommended PPE based on various Safety Data Sheets (SDS).

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[8][9]
Skin Chemical-resistant/impermeable glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[8]
Fire/flame resistant and impervious clothingProvides protection against splashes and contamination.[9]
Respiratory Full-face respiratorUse if exposure limits are exceeded, if irritation or other symptoms are experienced, or when engineering controls are not sufficient.[9]
General Lab coatTo be worn over personal clothing.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe handling from receipt to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Protection Weighing and Aliquoting Weighing and Aliquoting Prepare Fume Hood->Weighing and Aliquoting Ensure Ventilation Experimentation Experimentation Weighing and Aliquoting->Experimentation Proceed with Research Decontaminate Surfaces Decontaminate Surfaces Experimentation->Decontaminate Surfaces Post-Experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Proper Waste Management Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Regulations

This compound Handling Workflow

1. Engineering Controls:

  • Always handle this compound in a chemical fume hood to ensure adequate ventilation.[4]

2. Safe Handling Practices:

  • Avoid contact with skin and eyes.[8][9]

  • Prevent the formation of dust and aerosols.[8][9]

  • Do not eat, drink, or smoke in areas where this compound is handled.[6][9]

  • Wash hands thoroughly after handling the compound.[4][6][9]

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] The recommended storage temperature is between 2-8°C.[][8]

Emergency Procedures: Be Prepared

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][6]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][8][9]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[8][9]

Accidental Release Measures:

  • Personal Precautions: Use full personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas.[6][8][9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8][9]

  • Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4][8]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.

  • Collect this waste in a dedicated, clearly labeled, and sealed container.

Disposal Method:

  • Dispose of the waste as a special waste through a licensed disposal company.[4]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • All disposal activities must be in accordance with local, national, and regional regulations.[4][8] Do not dispose of it with household garbage or allow it to reach the sewage system.[5]

By adhering to these safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.